molecular formula C14H13FN2O B3076906 3-{[(4-Fluorophenyl)methyl]amino}benzamide CAS No. 1042534-72-4

3-{[(4-Fluorophenyl)methyl]amino}benzamide

Cat. No.: B3076906
CAS No.: 1042534-72-4
M. Wt: 244.26 g/mol
InChI Key: MUJUVCOIMMGFNB-UHFFFAOYSA-N
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Description

3-{[(4-Fluorophenyl)methyl]amino}benzamide ( 1042534-72-4) is a chemical compound with the molecular formula C 14 H 13 FN 2 O and a molecular weight of 244.26 g/mol . This benzamide derivative is built around a privileged scaffold in medicinal chemistry, known for its versatility in interacting with diverse biological targets . The compound features a benzamide group and a (4-fluorophenyl)methylamino moiety, which can be strategically synthesized via reductive amination or N-alkylation of a 3-aminobenzamide core . The meta-aminobenzamide structure is of significant research interest, particularly as the parent compound, 3-aminobenzamide, is a well-documented inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) . Researchers study such inhibitors for their potential to enhance the effects of DNA-damaging agents in oncology. Beyond cancer research, related 3-aminobenzamide compounds have shown potential in other areas, including mitigating inflammation and oxidative stress, accelerating wound healing, and protecting against ischemia/reperfusion injury . The specific structural modification present in this compound—the addition of a (4-fluorophenyl)methyl group—is a classic medicinal chemistry approach that alters properties like lipophilicity and binding affinity, potentially steering its activity towards novel research applications . As such, this compound serves as a valuable building block for drug discovery programs and biological screening. It is offered with a purity of 95% and must be stored in a dark place, sealed in dry, at room temperature . This product is strictly for research purposes and is not intended for human or veterinary diagnostics or therapies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-fluorophenyl)methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-6-4-10(5-7-12)9-17-13-3-1-2-11(8-13)14(16)18/h1-8,17H,9H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJUVCOIMMGFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101266957
Record name 3-[[(4-Fluorophenyl)methyl]amino]benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042534-72-4
Record name 3-[[(4-Fluorophenyl)methyl]amino]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1042534-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(4-Fluorophenyl)methyl]amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-{[(4-Fluorophenyl)methyl]amino}benzamide CAS 1042534-72-4

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-{[(4-Fluorophenyl)methyl]amino}benzamide (CAS 1042534-72-4): A Structurally-Informed Potential Modulator of DNA Repair Pathways

Introduction

3-{[(4-Fluorophenyl)methyl]amino}benzamide (CAS 1042534-72-4) is a synthetic organic compound that, while not extensively characterized in peer-reviewed literature, holds significant research interest due to its core chemical architecture. The molecule is a derivative of 3-aminobenzamide, a well-established and potent inhibitor of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] PARP enzymes are critical components of the cellular machinery responsible for DNA repair, making them a high-value target in contemporary drug discovery, particularly in oncology.[2]

This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive technical overview of 3-{[(4-Fluorophenyl)methyl]amino}benzamide. By dissecting its structural components, we will explore its logical synthetic route, physicochemical properties, and, most importantly, its hypothesized biological activity as a potential PARP inhibitor. We will delve into the causal relationship between its structure and potential function, offering field-proven experimental protocols to validate these hypotheses.

Physicochemical and Structural Characteristics

The fundamental properties of 3-{[(4-Fluorophenyl)methyl]amino}benzamide are derived from its constituent parts: a benzamide ring system, a secondary amine linker, and a fluorinated phenyl group. These features dictate its solubility, stability, and potential for biological interactions.

PropertyValueSource(s)
CAS Number 1042534-72-4
Molecular Formula C₁₄H₁₃FN₂O
Molecular Weight 244.27 g/mol
Synonyms 3-[(4-fluorobenzyl)amino]benzamide
Physical Form Solid, off-white powder[1]
Purity (Typical) ≥95%
Storage Room Temperature, Sealed in Dry, Keep in Dark Place
InChI Key MUJUVCOIMMGFNB-UHFFFAOYSA-N
SMILES O=C(N)c1cccc(NCc2ccc(F)cc2)c1[1]

Safety & Handling Summary

As a laboratory chemical, standard precautions should be taken. The compound is classified with the GHS07 pictogram, indicating it can be a potential irritant.

HazardGHS CodeDescriptionSource(s)
Signal WordWarning
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
PrecautionaryP280, P302+P352, P305+P351+P338Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Characterization

The synthesis of 3-{[(4-Fluorophenyl)methyl]amino}benzamide is most efficiently achieved via reductive amination. This widely utilized reaction in medicinal chemistry forms a secondary amine by reacting a primary amine with an aldehyde, followed by reduction of the intermediate imine.[3] This method is favored for its high yield, operational simplicity, and chemoselectivity, which tolerates a variety of functional groups.[4][5]

Proposed Synthetic Pathway

The synthesis involves the direct coupling of 3-aminobenzamide with 4-fluorobenzaldehyde.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-Aminobenzamide Process Reductive Amination (e.g., NaBH(OAc)₃, CH₂Cl₂) Reactant1->Process Reactant2 4-Fluorobenzaldehyde Reactant2->Process Product 3-{[(4-Fluorophenyl)methyl]amino}benzamide Process->Product High Yield Workflow A 1. Mix Reactants 3-Aminobenzamide + 4-Fluorobenzaldehyde in CH₂Cl₂ B 2. Add Reducing Agent Sodium Triacetoxyborohydride A->B C 3. Stir & Monitor 4-16h at Room Temp (TLC/LC-MS) B->C D 4. Aqueous Quench Saturated NaHCO₃ C->D E 5. Extraction Extract with CH₂Cl₂ D->E F 6. Dry & Concentrate Dry over Na₂SO₄, concentrate in vacuo E->F G 7. Purification Silica Gel Chromatography F->G H 8. Characterize Product (NMR, MS, HPLC) G->H

Caption: Step-by-step workflow for synthesis and purification.

Hypothesized Biological Activity and Mechanism of Action

While direct experimental data for 3-{[(4-Fluorophenyl)methyl]amino}benzamide is scarce, its structure provides a strong basis for hypothesizing its biological function.

The 3-Aminobenzamide Core: A PARP Inhibitor Scaffold

The core of the molecule is 3-aminobenzamide, a foundational inhibitor of Poly(ADP-ribose) polymerase (PARP). [1][2]

  • Role of PARP: PARP enzymes, particularly PARP-1, are nuclear proteins that act as DNA damage sensors. [2]Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), using NAD+ as a substrate. This PARylation process recruits other DNA repair proteins to the site to execute the repair. [1][6]* Mechanism of Inhibition: 3-aminobenzamide functions as a competitive inhibitor by mimicking the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP and preventing the synthesis of PAR chains. [2]This blockade of the DNA repair pathway leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). [2]* Therapeutic Implication (Synthetic Lethality): In cancer cells that already have a compromised ability to repair DSBs (for example, due to mutations in BRCA1 or BRCA2 genes), the additional inhibition of PARP-mediated SSB repair becomes synthetically lethal, leading to targeted cell death. [2]This makes PARP inhibitors a powerful class of anticancer drugs. [1] PARP-Mediated DNA Repair and Inhibition Pathway

PARP_Pathway cluster_pathway Normal DNA Repair Pathway cluster_inhibition Inhibition Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP Accumulation SSB Accumulation DNA_Damage->Accumulation PAR PAR Synthesis (PARylation) PARP->PAR Block PARP Catalytic Site Blocked PARP->Block NAD NAD+ NAD->PAR Repair_Proteins Recruitment of Repair Proteins (XRCC1, LigIII, etc.) PAR->Repair_Proteins SSB_Repair Successful SSB Repair Repair_Proteins->SSB_Repair Inhibitor 3-{[(4-Fluorophenyl)methyl]amino}benzamide Inhibitor->Block No_PAR No PAR Synthesis Block->No_PAR DSB Double-Strand Break (DSB) Formation during Replication Accumulation->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis In BRCA-deficient cells Assay_Workflow A 1. Coat Plate with Histones B 2. Add Reagents (Activated DNA, PARP-1 Enzyme) A->B C 3. Add Test Compound (Serial Dilutions) B->C D 4. Initiate Reaction Add Biotin-NAD+ C->D E 5. Detect PARylation Add Strep-HRP D->E F 6. Develop Signal Add TMB Substrate E->F G 7. Read Plate & Analyze Calculate IC₅₀ F->G

Caption: Workflow for an ELISA-based PARP-1 inhibition assay.

Conclusion

3-{[(4-Fluorophenyl)methyl]amino}benzamide is a molecule of significant interest to the drug discovery community. While direct biological studies are not yet in the public domain, a detailed analysis of its structure provides a compelling, scientifically-grounded hypothesis for its function as a PARP inhibitor. Its synthesis is straightforward via established reductive amination protocols. The presence of the 3-aminobenzamide core strongly suggests competitive inhibition at the NAD+ binding site of PARP enzymes, a mechanism with profound implications for cancer therapy. The protocols and workflows outlined in this guide provide a clear path for researchers to synthesize, characterize, and experimentally validate the biological activity of this promising compound, potentially unlocking its utility in the development of novel therapeutics targeting DNA repair pathways.

References

  • Reductive amination of [ 18 F]fluorobenzaldehydes: Radiosyntheses of [2‐ 18 F]‐ and [4‐ 18 F]fluorodexetimides. (n.d.). Vertex AI Search.
  • 3-Aminobenzamide. (2023, December 26). In Wikipedia. [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 3-Aminobenzamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2024, from [Link]

  • Schwartz, J. L., & Weichselbaum, R. R. (1983). Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. Experimental Cell Research, 143(2), 377–382. [Link]

  • Martin, D., et al. (2009). 3-Aminobenzamide, a Poly ADP Ribose Polymerase Inhibitor, Attenuates Renal Ischemia/Reperfusion Injury. Renal Failure, 30(6), 626-633. [Link]

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the. (2014, January 16). DDDT. [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (n.d.). SciELO México. Retrieved March 7, 2024, from [Link]

  • Durrant, L. G., & Boyle, J. M. (1982). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Carcinogenesis, 3(12), 1463–1467. [Link]

Sources

Biological Activity of 3-(Benzylamino)benzamide Derivatives: A Technical Guide to CETP Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that undergo dramatic shifts in their pharmacological profile following targeted structural modifications. A classic example is the benzamide scaffold. While the parent compound, 3-aminobenzamide, is widely recognized as a competitive inhibitor of poly(ADP-ribose) polymerase (PARP)[1], the introduction of a bulky benzyl group to the amine—yielding 3-(benzylamino)benzamide derivatives—fundamentally alters the molecule's target affinity. Through rigorous scaffold hopping and quantitative structure-activity relationship (QSAR) modeling, these derivatives have emerged as potent, highly specific inhibitors of[2]. This guide deconstructs the mechanistic rationale, QSAR data, and self-validating protocols required to evaluate these compounds for cardiovascular drug development.

Part 2: Molecular Rationale & Target Identification

CETP is a hydrophobic plasma glycoprotein responsible for the transfer of cholesteryl esters (CE) from atheroprotective high-density lipoproteins (HDL) to proatherogenic low-density lipoproteins (LDL) and very-low-density lipoproteins (VLDL)[2]. Inhibiting CETP is a validated therapeutic strategy to elevate HDL and reduce LDL, thereby mitigating the risk of atherosclerosis and hyperlipidemia.

The transition from rigid imine-based precursors (benzylidene-amino methanones) to flexible amine analogues (benzylamino-benzamides) was a calculated structural design choice. The reduction of the imine double bond increases the rotational degrees of freedom, allowing the molecule to achieve a binding conformation that penetrates deeper into the highly hydrophobic, tunnel-like binding cleft of the CETP enzyme[3].

Part 3: Mechanism of Action (CETP Inhibition)

The structural biology of CETP reveals a continuous hydrophobic tunnel that accommodates neutral lipids during transfer. 3-(benzylamino)benzamide derivatives act as competitive inhibitors[2]. Quantum-Polarized Ligand Docking (QPLD) demonstrates that the three aromatic rings and hydrophobic moieties of the benzamides perfectly complement the lipophilic pockets of CETP, specifically forming critical hydrogen bonds and hydrophobic interactions that physically block the lipid transfer mechanism[2].

CETP_Pathway HDL HDL (Cholesteryl Esters) CETP CETP Enzyme (Hydrophobic Pocket) HDL->CETP CE Transfer LDL LDL / VLDL (Triglycerides) CETP->LDL CE Delivery Inhibitor 3-(benzylamino)benzamides Inhibitor->CETP Competitive Inhibition

Fig 1. CETP-mediated lipid transfer pathway and inhibition by 3-(benzylamino)benzamide derivatives.

Part 4: Quantitative Structure-Activity Relationship (QSAR) & Biological Data

Fluorination of the 3-(benzylamino)benzamide scaffold has been shown to significantly modulate CETP inhibitory activity[2]. The position and bulkiness of the fluorinated substituents dictate the molecule's orientation within the binding domain. As shown in the data below, strategic halogenation enhances lipophilicity and binding affinity, while excessive bulk creates steric hindrance.

Table 1: In Vitro Biological Activity of Key 3-(Benzylamino)benzamide Derivatives
CompoundSubstitution PatternCETP Inhibitory ActivityMechanistic Rationale
8b m-F, p-OCF₃IC₅₀ = 0.75 µMOptimal hydrophobic fit; m-F enhances binding affinity over p-F or o-F[2].
8a p-F, p-OCF₃IC₅₀ = 4.1 µMp-F slightly alters the dihedral angle, reducing optimal tunnel penetration[2].
13a / 13b p-OCF₂CHF₂Reduced ActivityTetrafluoroethoxy bulkiness creates steric hindrance, preventing proper orientation[2].
Lead Non-fluorinated30% inhibition at 10 µMBaseline flexibility allows cleft penetration, but lacks halogen-induced lipophilicity[3].

Part 5: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the evaluation of these derivatives requires a self-validating assay system. The gold standard approach is a fluorometric continuous assay utilizing synthetic donor and acceptor liposomes to measure lipid transfer kinetics.

Assay_Workflow Step1 1. Compound Preparation (DMSO Stock & Dilution) Step2 2. Liposome Incubation (Donor & Acceptor Complex) Step1->Step2 Step3 3. Recombinant CETP Addition & Reaction Step2->Step3 Step4 4. Fluorometric Reading (Ex: 465nm, Em: 535nm) Step3->Step4 Step5 5. IC50 Calculation & Data Validation Step4->Step5

Fig 2. Step-by-step fluorometric assay workflow for validating in vitro CETP inhibitory activity.

Protocol: In Vitro CETP Inhibition Fluorometric Assay

Principle: The assay measures the transfer of a fluorescently labeled neutral lipid from a donor liposome to an acceptor liposome, mediated by recombinant CETP.

  • Compound Preparation: Dissolve the synthesized 3-(benzylamino)benzamide derivatives in LC-MS grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 50 µM.

    • Causality: DMSO ensures complete solubilization of these highly hydrophobic compounds, preventing aggregation artifacts that cause false positives.

  • Liposome Incubation: In a 96-well black microplate, combine donor liposomes (containing the fluorescently labeled cholesteryl ester) with acceptor liposomes in a physiological assay buffer (10 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.4).

  • Recombinant CETP Addition: Add purified recombinant human CETP to initiate the reaction. Include a positive control well (e.g., Torcetrapib or Anacetrapib) and a negative control well (DMSO vehicle only) to establish the dynamic range of the assay.

  • Fluorometric Reading: Incubate the plate at 37°C for 60 minutes. Read the fluorescence intensity using a microplate reader (Excitation: 465 nm, Emission: 535 nm).

    • Causality: As the fluorescent lipid transfers to the acceptor liposome, its fluorescence is unquenched, leading to an increase in signal proportional to CETP activity. A potent inhibitor will keep the signal quenched.

  • Data Validation & IC₅₀ Calculation: Calculate the percentage of inhibition relative to the vehicle control. Plot the dose-response curve using non-linear regression analysis to determine the precise IC₅₀ values.

Part 6: References

  • Abu Khalaf, R., Alrawashdeh, S., Sabbah, D. A., & Abushaikha, G. M. T. (2017). Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. Medicinal Chemistry, 13(3), 239-253. URL: [Link]

  • Abu Sheikha, G., Abu Khalaf, R., Melhem, A., & Albadawi, G. (2010). Design, Synthesis, and Biological Evaluation of Benzylamino-Methanone Based Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 15(8), 5721-5733. URL: [Link]

  • Wikipedia contributors. (2023). 3-Aminobenzamide. Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Novel Benzamide-Scaffold SIRT2 Inhibitors: Design, Mechanistic Insights, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sirtuin 2 (SIRT2) is an NAD⁺-dependent class III histone deacetylase localized primarily in the cytoplasm. It acts as a master regulator of cytoskeletal dynamics, cell cycle progression, and autophagy. Pharmacological inhibition of SIRT2 has emerged as a highly promising therapeutic strategy for neurodegenerative disorders (e.g., Huntington's and Parkinson's diseases) and oncology. Among the various chemotypes explored, the benzamide scaffold has demonstrated exceptional potential for yielding highly potent and isoform-selective SIRT2 inhibitors. This technical guide explores the structural optimization of benzamide derivatives, details their mechanistic pathways, and provides robust, self-validating experimental workflows for their evaluation.

Structure-Activity Relationship (SAR) & Rational Design

The sirtuin family shares a highly conserved catalytic core, making isoform selectivity a significant challenge. However, SIRT2 possesses a unique, structurally flexible "selectivity pocket" near the active site that can accommodate bulkier hydrophobic moieties compared to SIRT1 and SIRT3 1.

  • Sulfonamide to Thioether Transition : Early benzamide derivatives utilized a 3-(benzylsulfonamido)benzamide scaffold. While effective in vitro, they suffered from rapid metabolic oxidative demethylation. Replacing the sulfonamide moiety with a thioether group (e.g., Compound 18) yielded a 2- to 3-fold increase in potency and improved metabolic stability, proving that the hydrophilic sulfonamide was non-essential for SIRT2 binding 2.

  • 2-Anilinobenzamides : Homology modeling led to the development of 3'-phenethyloxy-2-anilinobenzamide analogues (e.g., Compound 33a). These compounds act as "hydrogen bond hunters" within the substrate-binding site, achieving sub-micromolar IC₅₀ values and >35-fold selectivity over early-generation inhibitors like AGK2 3.

  • Extended Benzamide Skeletons : Extensive SAR studies on extended benzamide skeletons (e.g., Compound 17k) have yielded inhibitors with IC₅₀ values as low as 0.60 μM and >150-fold selectivity over SIRT1/3 4.

Quantitative SAR Summary
CompoundScaffold TypeSIRT2 IC₅₀ (μM)Selectivity (vs SIRT1/3)Key Feature
Compound 17k Extended Benzamide0.60> 150-foldBinds deep within selectivity pocket
Compound 33a 3'-phenethyloxy-2-anilinobenzamide~1.00> 300-foldHydrogen bond hunter
Compound 18 3-(benzylthio)benzamide< 5.0HighOvercomes oxidative demethylation
AGK2 2-cyano-3-(...furan-2-yl)acrylamide3.50> 14-foldEarly generation reference standard
AK-7 Sulfamoylbenzamide15.50ModerateBrain-permeable in vivo tool
Mechanistic Pathways of SIRT2 Inhibition

SIRT2 modulates disease states primarily through the deacetylation of specific downstream substrates, most notably α-tubulin (at Lys40) and the transcription factor FOXO3a 5.

  • Neuroprotection : Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which stabilizes microtubule networks. This stabilization facilitates the intracellular transport and clearance of misfolded proteins, such as mutant huntingtin (polyQ aggregation), thereby promoting neuronal survival 2.

  • Oncology : In cancer models, SIRT2 inhibition prevents the deacetylation of FOXO3a, promoting its nuclear retention and the subsequent transcription of pro-apoptotic genes, effectively targeting cancer stem cells 4.

SIRT2_Pathway Inhibitor Benzamide Inhibitor (e.g., Cmpd 17k, 33a) SIRT2 SIRT2 Enzyme (Active Deacetylase) Inhibitor->SIRT2 Binds Selectivity Pocket Tubulin α-Tubulin (Hyperacetylated) SIRT2->Tubulin Prevents Deacetylation FOXO3a FOXO3a (Acetylated) SIRT2->FOXO3a Prevents Deacetylation Neuro Neuroprotection (PolyQ Aggregation ↓) Tubulin->Neuro Microtubule Stabilization Cancer Anti-proliferation (Cancer Stem Cells) FOXO3a->Cancer Pro-apoptotic Target Genes

Caption: SIRT2 inhibition pathway demonstrating the downstream effects of benzamide inhibitors.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of novel benzamide SIRT2 inhibitors requires a self-validating assay cascade. The following protocols detail the critical steps and the causality behind specific methodological choices.

Exp_Workflow Synth 1. Benzamide Synthesis Enzyme 2. SIRT1-3 Fluorogenic Assay Synth->Enzyme SAR Cell 3. Cellular Assay (HCT116 / PC12) Enzyme->Cell Hit (IC50 < 1 μM) WB 4. Western Blot (Ac-α-Tubulin) Cell->WB Target Engagement InVivo 5. Phenotypic Validation WB->InVivo Efficacy

Caption: Sequential experimental workflow for the validation of novel benzamide SIRT2 inhibitors.

Protocol 1: In Vitro Fluorogenic SIRT2 Deacetylation Assay

Purpose: To quantify the IC₅₀ and isoform selectivity (SIRT1-3) of synthesized benzamide compounds.

  • Reagent Preparation : Prepare recombinant human SIRT2 enzyme, NAD⁺ (cofactor), and a fluorogenic acetylated peptide substrate (e.g., p53-derived or α-tubulin-derived peptide conjugated to AMC).

  • Compound Dilution : Prepare a 10-point dose-response curve of the benzamide inhibitor in DMSO.

    • Causality: A full dose-response is critical to accurately calculate the Hill slope and IC₅₀, ensuring the inhibition is dose-dependent and not an artifact of compound aggregation.

  • Assay Incubation : Incubate the enzyme, inhibitor, and NAD⁺ for 15 minutes at 37°C before adding the fluorogenic substrate.

    • Causality: Pre-incubation allows the bulky benzamide/thioether groups to fully occupy the SIRT2 selectivity pocket before substrate competition begins, preventing artificially inflated IC₅₀ values 6.

  • Developer Addition : Add a developer solution containing a trypsin-like protease and Nicotinamide (NAM).

    • Causality: The protease cleaves the deacetylated AMC-peptide to release fluorescence. NAM is a pan-sirtuin inhibitor added to immediately halt the SIRT2 reaction, ensuring a precise endpoint measurement.

  • Validation Controls : Use Suramin or AGK2 as positive inhibition controls, and vehicle (DMSO) as a negative control.

Protocol 2: Cellular Target Engagement (α-Tubulin Acetylation via Western Blot)

Purpose: To confirm that the inhibitor penetrates the cell membrane and engages SIRT2 in a complex intracellular environment.

  • Cell Treatment : Culture HCT116 (colon cancer) or PC12 (neuronal) cells. Treat with the lead benzamide inhibitor (e.g., 1–10 μM) for 6–24 hours.

  • Lysis with Inhibitor Cocktail : Lyse cells in RIPA buffer supplemented with protease inhibitors, Trichostatin A (TSA, 1 μM), and Nicotinamide (NAM, 5 mM).

    • Causality: TSA inhibits zinc-dependent HDACs (e.g., HDAC6), and NAM inhibits sirtuins. This cocktail is absolutely mandatory to freeze the acetylation state of α-tubulin during lysis; otherwise, endogenous deacetylases will rapidly strip the acetyl groups during protein extraction, leading to false negatives 5.

  • SDS-PAGE & Transfer : Resolve proteins on a 10% polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting : Probe with anti-acetyl-α-tubulin (Lys40) primary antibody. Strip and re-probe with anti-total-α-tubulin.

    • Causality: Normalizing acetylated tubulin to total tubulin ensures that observed increases are due to SIRT2 inhibition, not simply an upregulation of tubulin expression or variations in protein loading.

References
  • Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Elsevier / PubMed.
  • Design, synthesis, and biological activity of a novel series of human sirtuin-2-selective inhibitors. PubMed.
  • Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. PMC.
  • Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket. PMC.
  • Current Trends in Sirtuin Activator and Inhibitor Development. PMC - NIH.
  • Identification of Diketopiperazine-Containing 2-Anilinobenzamides as Potent Sirtuin 2 (SIRT2)-Selective Inhibitors Targeting the “Selectivity Pocket”, Substrate-Binding Site, and NAD+.

Sources

Targeting Parthanatos: A Technical Guide to 3-Aminobenzamide Analogs in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: March 2026

As our understanding of neurodegenerative diseases and acute neurological trauma evolves, the focus of therapeutic intervention has shifted from managing late-stage apoptosis to preventing upstream catastrophic energy failure. At the center of this paradigm is Poly(ADP-ribose) polymerase-1 (PARP-1). While essential for base excision repair under normal physiological conditions, PARP-1 hyperactivation during severe oxidative stress drives a programmed necrotic cell death pathway known as Parthanatos.

This technical whitepaper explores the mechanistic rationale, quantitative efficacy, and self-validating experimental protocols for utilizing 3-aminobenzamide (3-AB) and its advanced analogs as foundational tools in neuroprotection research.

The Mechanistic Causality: Halting the PARP-1 Energy Sink

To understand the utility of 3-AB, we must first understand the causality of the pathology it prevents. During ischemic stroke, traumatic brain injury (TBI), or blast overpressure, the sudden influx of reactive oxygen species (ROS) causes massive DNA single-strand breaks. PARP-1 detects these breaks and synthesizes poly(ADP-ribose) (PAR) polymers to recruit repair enzymes[1].

However, this process consumes oxidized nicotinamide adenine dinucleotide (NAD+) as a substrate. Hyperactivation of PARP-1 rapidly depletes cellular NAD+ pools, forcing the cell to consume ATP in a futile attempt to resynthesize NAD+. This massive energy sink leads to mitochondrial depolarization, the release of Apoptosis-Inducing Factor (AIF), and subsequent cell death[2].

The 3-AB Intervention: 3-Aminobenzamide acts as a competitive inhibitor of PARP-1 by structurally mimicking the nicotinamide moiety of NAD+[3]. By binding directly to the catalytic domain of PARP-1, 3-AB prevents the synthesis of PAR polymers, thereby preserving the cellular NAD+ and ATP pools and halting the Parthanatos cascade before mitochondrial collapse occurs[2][3].

PARP1_Pathway Damage Oxidative Stress (DNA Strand Breaks) PARP1 PARP-1 Hyperactivation Damage->PARP1 Triggers Depletion Massive NAD+ / ATP Depletion PARP1->Depletion Consumes NAD+ Parthanatos Parthanatos (Programmed Necrosis) Depletion->Parthanatos Energy Failure Drug 3-AB & Analogs (Competitive Inhibition) Drug->PARP1 Blocks Catalytic Domain Protection Neuroprotection & ATP Rescue Drug->Protection Promotes Protection->Parthanatos Prevents

PARP-1 hyperactivation pathway and the mechanism of 3-AB mediated neuroprotection.

Quantitative Efficacy & Structure-Activity Landscape

The inhibitory potency of 3-AB serves as a baseline for PARP-1 targeted therapies. While 3-AB is a relatively simple benzamide derivative with a moderate IC50, its high purity (>99%) and well-documented pharmacokinetics make it a highly reliable tool compound for in vivo and in vitro proof-of-concept studies[1]. Advanced analogs, such as L-2286, build upon this scaffold to increase blood-brain barrier (BBB) penetrance and target selectivity[4].

Table 1: Comparative Efficacy of 3-AB and Analogs in Neurotrauma Models
CompoundTarget ProfileBinding Affinity (IC50)Experimental ModelKey Quantitative Efficacy
3-Aminobenzamide (3-AB) PARP-1, PARP-2~1.8 μMMCAO (Mice)30% decrease in infarct volume at 40 mg/kg[1][5]
3-Aminobenzamide (3-AB) PARP-1~1.8 μMBlast Overpressure (HEI-OC1)72% reduction in MPO activity; ATP pool rescue[2][5]
L-2286 (Analog) PARP FamilyProprietaryImpact Acceleration (Rats)Significant motor function improvement at 100 μg i.c.v.[4]

Self-Validating Experimental Protocols

To ensure reproducibility, experimental designs utilizing 3-AB must account for the temporal dynamics of PARP-1 activation. The protocols below are engineered with built-in validation checkpoints to confirm target engagement before downstream phenotypic analysis.

Protocol A: In Vivo Transient Focal Cerebral Ischemia (MCAO) Model

Causality Rationale: The Middle Cerebral Artery Occlusion (MCAO) model simulates ischemic stroke. We specifically target the reperfusion phase because the sudden reintroduction of oxygen generates the ROS burst responsible for DNA damage and subsequent PARP-1 hyperactivation.

MCAO_Workflow Prep Subject Prep (Male Swiss Mice) Ischemia Ischemia Induction (15-min MCAO) Prep->Ischemia Drug 3-AB Administration (40 mg/kg i.p., -15 min) Ischemia->Drug Pre-reperfusion window Reperfusion Reperfusion (Suture Removal) Drug->Reperfusion Endpoint Endpoint Analysis (24h Infarct / 48h MPO) Reperfusion->Endpoint 24-48h Incubation

Self-validating experimental workflow for transient focal cerebral ischemia (MCAO).

Step-by-Step Methodology:

  • Subject Preparation & Ischemia Induction: Anesthetize male Swiss mice. Introduce an intraluminal monofilament suture into the internal carotid artery to occlude the MCA for exactly 15 minutes. Causality: A 15-minute occlusion induces recoverable penumbral damage that is heavily reliant on PARP-1 mediated secondary injury rather than immediate, irreversible necrotic core formation[5].

  • 3-AB Administration: Administer 3-AB (40 mg/kg, i.p.) exactly 15 minutes prior to suture removal (reperfusion). Causality: 3-AB must be present in the parenchyma before the oxidative burst of reperfusion. Delayed administration (2 to 6 hours post-reperfusion) yields zero neuroprotective efficacy because the NAD+ depletion cascade has already reached the point of no return[5].

  • Reperfusion & Validation Checkpoint: Remove the suture to initiate reperfusion. Validation: Use Laser Doppler flowmetry to confirm a >80% drop in cerebral blood flow during occlusion and >90% restoration upon reperfusion. If flow is not restored, exclude the subject to prevent confounding necrotic data.

  • Endpoint Analysis (Infarct Volume & Neutrophil Infiltration): At 24 hours post-reperfusion, assess infarct volume via TTC (triphenyltetrazolium chloride) staining. At 48 hours, extract the ischemic hemisphere and measure Myeloperoxidase (MPO) activity. Causality: MPO is a stoichiometric marker for polymorphonuclear neutrophil (PMN) infiltration, which peaks at 48 hours and exacerbates tissue damage. Successful 3-AB administration should reduce MPO activity by approximately 72%[5].

Protocol B: In Vitro Blast Overpressure (BOP) Model for Auditory Neuroprotection

Causality Rationale: Blast injuries induce mechanical shearing and severe oxidative stress in auditory hair cells, leading to PARP-1 hyperactivation, massive ATP depletion, and hearing loss.

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment: Culture HEI-OC1 mouse auditory hair cells. Pre-treat the media with 3-AB (e.g., 1-5 mM) 1 hour prior to blast exposure. Causality: Pre-loading the cells ensures competitive occupancy of the PARP-1 catalytic domain before the mechanical insult triggers DNA damage[3].

  • Blast Overpressure Exposure: Subject cells to single or repetitive blast overpressures (BOP) using a calibrated shock tube integrated into a humidified incubator.

  • Validation Checkpoint (Target Engagement): Before proceeding to viability assays, lyse a subset of cells and run a Western blot for Poly(ADP-ribose) (PAR) polymers. Validation: A successful 3-AB application must show a near-complete absence of PAR smearing compared to the vehicle-treated BOP group, confirming that the enzyme was successfully inhibited[2].

  • Oxidative Stress & ATP Quantification: Post-BOP, quantify 4-Hydroxynonenal (4HNE) for lipid peroxidation and 8-Hydroxy-2'-deoxyguanosine (8OHdG) for oxidative DNA damage. Measure intracellular ATP using a standard luminescence assay. Causality: By inhibiting PARP-1, 3-AB upregulates Nrf2 (a transcriptional regulator of antioxidant defense), thereby reducing 4HNE/8OHdG levels and recuperating the ATP pool from mitochondrial depletion[2].

Translational Perspectives

The utility of 3-aminobenzamide extends far beyond its role as a basic laboratory reagent. It serves as the foundational scaffold for next-generation PARP inhibitors designed for specific neurodegenerative indications. For instance, analogs like L-2286 have demonstrated profound efficacy in diffuse impact acceleration head injury models, significantly improving motor function and decreasing anxiety levels when administered intracerebroventricularly (i.c.v.)[4].

As drug development professionals look toward the future, the structural simplicity of 3-AB provides an ideal starting point for synthesizing novel benzamide derivatives[3]. By leveraging the self-validating protocols outlined above, researchers can systematically screen these new analogs, ensuring that target engagement (PARylation inhibition) directly correlates with downstream phenotypic rescue (ATP preservation and infarct reduction).

References

  • 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed. 5

  • 3-Aminobenzamide (3-AB), PARP inhibitor - Abcam.1

  • Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition - Benchchem. 3

  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - Frontiers. 2

  • A Novel PARP Inhibitor L-2286 in a Rat Model of Impact Acceleration Head Injury: An Immunohistochemical and Behavioral Study - PMC. 4

Sources

3-{[(4-Fluorophenyl)methyl]amino}benzamide: A Comprehensive Technical Guide on Physicochemical Profiling and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly rely on privileged scaffolds to accelerate hit-to-lead optimization, substituted benzamides have emerged as foundational pharmacophores. 3-{[(4-Fluorophenyl)methyl]amino}benzamide (also known as 3-(4-fluorobenzylamino)benzamide) is a highly specific chemical entity that bridges the classical hydrogen-bonding capabilities of a benzamide core with the lipophilic, metabolically stable profile of a fluorinated benzyl group.

This whitepaper provides an in-depth technical analysis of the compound’s molecular formula, weight, physicochemical properties, and theoretical pharmacological relevance. Furthermore, it establishes self-validating analytical protocols for researchers synthesizing or isolating this molecule, ensuring rigorous structural verification.

Structural Logic and Physicochemical Profiling

The rational design of 3-{[(4-Fluorophenyl)methyl]amino}benzamide relies on the precise calculation of its atomic constituents and the strategic placement of its functional groups.

Molecular Formula and Weight Derivation

The compound is constructed from three distinct structural motifs:

  • Benzamide Core: Provides the primary aromatic system and the amide group (

    
    ).
    
  • Amino Linker: A secondary amine bridging the two aromatic systems.

  • 4-Fluorobenzyl Group: A lipophilic appendage (

    
    ).
    

Combining these elements yields the molecular formula


 .
The exact molecular weight is calculated based on standard atomic weights:
  • Carbon (14 × 12.011) = 168.154

  • Hydrogen (13 × 1.008) = 13.104

  • Fluorine (1 × 18.998) = 18.998

  • Nitrogen (2 × 14.007) = 28.014

  • Oxygen (1 × 15.999) = 15.999

  • Total Molecular Weight: 244.27 g/mol

Quantitative Data Summary

The following tables summarize the critical physicochemical parameters and mass spectrometry profiling data required for compound registration and analysis[1].

Table 1: Core Physicochemical Properties

PropertyValue
IUPAC Name 3-{[(4-fluorophenyl)methyl]amino}benzamide
Molecular Formula

Molecular Weight 244.27 g/mol
Monoisotopic Mass 244.1012 Da
Predicted XlogP 2.4
SMILES C1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)C(=O)N

Table 2: Predicted Collision Cross Section (CCS) Profiling [1]

Adduct Speciesm/zPredicted CCS (Ų)
[M+H]+ 245.1085153.3
[M+Na]+ 267.0904160.1
[M-H]- 243.0939158.3

Analytical Characterization Workflows

To ensure scientific integrity, any synthesized or procured batch of 3-{[(4-Fluorophenyl)methyl]amino}benzamide must be subjected to a self-validating analytical workflow. The following protocols are designed to establish causality between the experimental setup and the observed structural data.

Protocol: High-Resolution LC-MS/MS Characterization

Objective: Validate the monoisotopic mass (244.1012 Da) and rule out isobaric impurities.

  • Step 1: System Suitability & Blank Run (Self-Validation): Inject a blank solvent (50:50 Water:Acetonitrile) to establish a baseline and rule out column carryover. This ensures that any subsequent mass signal is definitively derived from the analyte.

  • Step 2: Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent and forces the protonation of the secondary amine, maximizing the signal intensity in Electrospray Ionization Positive (ESI+) mode.

  • Step 3: Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The predicted XlogP of 2.4 dictates moderate lipophilicity; a standard reverse-phase gradient ensures adequate retention time, preventing the compound from eluting in the void volume.

  • Step 4: Mass Detection: Operate the HRMS (Q-TOF or Orbitrap) in ESI+ mode. Extract the exact mass chromatogram for m/z 245.1085 (theoretical [M+H]+). A mass error of < 5 ppm confirms the formula

    
    .
    
Protocol: and NMR Structural Elucidation

Objective: Confirm the regiochemistry of the 3-amino substitution and the presence of the 4-fluorobenzyl group.

  • Step 1: Sample Preparation: Dissolve 10-15 mg of the compound in 600 µL of deuterated dimethyl sulfoxide (

    
    ).
    
    • Causality:

      
       is strictly chosen over protic solvents like 
      
      
      
      . Protic solvents will cause rapid deuterium exchange with the primary amide (
      
      
      ) and secondary amine (
      
      
      ) protons, rendering them invisible.
      
      
      preserves these critical signals for structural verification.
  • Step 2: Acquisition: Acquire

    
     NMR at 
    
    
    
    400 MHz (D1 = 2s) and
    
    
    NMR with a minimum of 1024 scans.
  • Step 3: Interpretation: Validate the structure by identifying the characteristic

    
     coupling. The aromatic protons ortho to the fluorine atom will appear as a distinct triplet/doublet of doublets (
    
    
    
    Hz) due to coupling with both the adjacent proton and the
    
    
    nucleus. The benzylic
    
    
    will appear as a distinct doublet (if coupled to the adjacent
    
    
    ) or a broad singlet around 4.2–4.4 ppm.

AnalyticalWorkflow A Sample Prep (C14H13FN2O) B LC Separation (C18 Column) A->B Injection E NMR Spectroscopy (1H & 13C) A->E Dissolution (DMSO-d6) C ESI-HRMS (Positive Mode) B->C Elution D Mass Analysis [M+H]+ 245.1085 C->D Detection F Structural Validation D->F Mass Match E->F Shift Analysis

Fig 1. Self-validating analytical workflow for the structural verification of the compound.

Theoretical Pharmacological Relevance: The PARP Inhibition Paradigm

While 3-{[(4-Fluorophenyl)methyl]amino}benzamide is a specific synthetic entity, its structural motifs are deeply rooted in established pharmacology, most notably in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.

PARP1 is a nuclear enzyme that acts as a primary DNA damage sensor. Upon binding to DNA breaks, it cleaves


 into nicotinamide and ADP-ribose[2]. The unsubstituted precursor, 3-aminobenzamide , is a foundational, first-generation competitive inhibitor of PARP that mimics the structure of nicotinamide[2]. However, 3-aminobenzamide alone suffers from low potency and poor target specificity.

By synthesizing the derivative 3-{[(4-Fluorophenyl)methyl]amino}benzamide, medicinal chemists introduce critical enhancements:

  • Nicotinamide Mimicry: The benzamide core anchors the molecule into the nicotinamide-binding sub-site of PARP via strong hydrogen-bond donor/acceptor interactions[3].

  • Hydrophobic Probing: The addition of the benzyl linker allows the molecule to extend out of the nicotinamide pocket and probe adjacent hydrophobic regions (such as the adenine sub-site), drastically increasing binding affinity[3].

  • Metabolic Shielding: The inclusion of the fluorine atom at the para-position of the benzyl ring is a classic bioisosteric replacement. It blocks Cytochrome P450-mediated para-hydroxylation—a major metabolic liability for unsubstituted benzyl groups—thereby increasing the compound's half-life and lipophilicity without adding significant steric bulk.

Pharmacophore Core Core F_Group 4-Fluoro Substitution Blocks para-hydroxylation Increases lipophilicity Core->F_Group Metabolic Stability Benzyl Benzyl Linker Conformational flexibility Hydrophobic interactions Core->Benzyl Scaffold Positioning Benzamide Benzamide Moiety H-bond Donor/Acceptor Nicotinamide mimic Core->Benzamide Target Engagement

Fig 2. Pharmacophore interaction model highlighting the functional roles of each moiety.

Conclusion

3-{[(4-Fluorophenyl)methyl]amino}benzamide (


, MW: 244.27  g/mol ) represents a highly logical convergence of structural stability and target-binding potential. By understanding the causality behind its physicochemical properties—specifically the metabolic shielding of the fluorobenzyl group and the hydrogen-bonding capacity of the benzamide core—researchers can effectively leverage this scaffold in advanced drug discovery programs. The rigorous, self-validating LC-HRMS and NMR protocols outlined herein ensure that experimental integrity is maintained from synthesis to biological assay.

References

  • PubChemLite - 3-{[(4-fluorophenyl)methyl]amino}benzamide (C14H13FN2O) . Université du Luxembourg. Retrieved for monoisotopic mass and predicted CCS data. 1

  • Poly(ADP-Ribose) Polymerase Inhibitors . ResearchGate. Retrieved for the foundational role of 3-aminobenzamide in PARP inhibition. 2

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer . PMC - NIH. Retrieved for mechanistic insights into benzamide derivatives and sub-site binding. 3

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of N-benzyl-3-aminobenzamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzyl-3-aminobenzamide scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. We will delve into the synthetic strategies, explore the impact of structural modifications on biological targets, and present detailed experimental protocols. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the N-benzyl-3-aminobenzamide core.

Introduction: The Versatility of the N-benzyl-3-aminobenzamide Scaffold

The N-benzyl-3-aminobenzamide core is a key pharmacophore found in a variety of biologically active molecules. Its inherent structural features, including a flexible benzyl group, a central benzamide linkage, and an amino group amenable to further functionalization, make it an attractive starting point for the development of targeted therapies. Compounds incorporating this scaffold have been investigated for their potential as anticancer agents, enzyme inhibitors, and antibacterial agents.[1][2] The strategic modification of this core structure allows for the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Understanding the intricate relationship between the chemical structure and biological activity is paramount for the rational design of new and effective drug candidates.

The Core Scaffold and Key Structural Features

The fundamental structure of N-benzyl-3-aminobenzamide consists of three key components that are the primary focus of SAR studies: the N-benzyl group, the central benzamide core, and the 3-amino group.

N_benzyl_3_aminobenzamide_Scaffold cluster_scaffold N-benzyl-3-aminobenzamide Core mol mol A N-benzyl Group (R1 substitutions) B Benzamide Core C 3-Amino Group (R2 substitutions)

Figure 1: Core structure of N-benzyl-3-aminobenzamide highlighting key regions for SAR exploration.

Synthesis Strategies for N-benzyl-3-aminobenzamides and Analogs

The synthesis of N-benzyl-3-aminobenzamides can be accomplished through several reliable synthetic routes. A common and effective method involves the amide coupling of a substituted 3-aminobenzoic acid with a corresponding benzylamine.

General Synthetic Protocol: Amide Coupling

A widely employed method for the synthesis of N-benzyl-3-aminobenzamides involves the coupling of a 3-aminobenzoic acid derivative with a benzylamine derivative in the presence of a coupling agent.

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with the appropriate 3-aminobenzoic acid and benzylamine, which may themselves require prior synthesis to incorporate desired substituents.

  • Activation of Carboxylic Acid: The carboxylic acid of the 3-aminobenzoic acid is activated to facilitate nucleophilic attack by the amine. Common activating agents include carbonyldiimidazole (CDI) or a combination of a carbodiimide (e.g., EDC) and an additive (e.g., HOBt).

  • Amide Bond Formation: The activated carboxylic acid is then reacted with the chosen benzylamine in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically stirred at room temperature for several hours to overnight.

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove the coupling reagents and other water-soluble byproducts. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired N-benzyl-3-aminobenzamide.[3][4]

Synthesis_Workflow start Starting Materials: 3-Aminobenzoic Acid Benzylamine step1 Activation of Carboxylic Acid (e.g., EDC, HOBt) start->step1 step2 Amide Coupling Reaction step1->step2 step3 Aqueous Work-up step2->step3 step4 Purification (Column Chromatography) step3->step4 end_node Pure N-benzyl-3-aminobenzamide step4->end_node

Figure 2: General workflow for the synthesis of N-benzyl-3-aminobenzamides.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-benzyl-3-aminobenzamides can be significantly modulated by introducing various substituents at different positions of the scaffold.

Modifications of the N-benzyl Group

The N-benzyl moiety plays a crucial role in the interaction of these compounds with their biological targets. Modifications to the phenyl ring of the benzyl group can influence potency and selectivity.

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties of the molecule, potentially affecting binding affinity. For instance, in a series of N-benzyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, substitutions on the benzyl ring with groups like -CH3, -OCH3, and -CF3 led to significant cytotoxicity against human colon cancer cells.[5]

  • Steric Effects: The size and position of substituents on the benzyl ring can impact how the molecule fits into the binding pocket of its target. Ortho-, meta-, and para-substitutions can lead to different biological activities.

Modifications of the Benzamide Core

The central benzamide core is essential for maintaining the overall conformation of the molecule.

  • Amide Bond Conformation: The amide bond is generally planar, which restricts the rotational freedom of the molecule. This rigidity can be crucial for presenting the N-benzyl and 3-aminobenzamide moieties in the correct orientation for binding.

  • Substitutions on the Benzamide Ring: Introducing substituents on the benzamide ring can influence the electronic and steric properties of the molecule. For example, in a study of 3-benzylamide derivatives as FtsZ inhibitors, a fluorine substitution on the phenyl ring of the benzamide moiety demonstrated the best antibacterial activity.[1]

Modifications of the 3-Amino Group

The 3-amino group is a key site for derivatization to explore new interactions with the biological target.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 3-amino group can introduce new hydrogen bond donors and acceptors, as well as alter the lipophilicity of the compound.

  • Introduction of Heterocycles: The attachment of various heterocyclic rings to the 3-amino group can lead to new binding interactions and improved pharmacological properties.

Table 1: Summary of SAR for N-benzyl-3-aminobenzamide Analogs

Modification SiteSubstituentObserved Effect on Biological ActivityReference
N-benzyl Ring o-CH3, p-OCH3, m-CH3, p-CH3, p-CF3Increased cytotoxicity against HCT-116 cells[5]
Benzamide Ring FluorineEnhanced antibacterial activity against M. smegmatis and S. aureus[1]
3-Amino Group Phenylpyrimidin-4-aminePotent inhibition of USP1/UAF1 deubiquitinase[2]

Biological Activities and Therapeutic Potential

N-benzyl-3-aminobenzamides and their analogs have been investigated for a range of therapeutic applications.

Anticancer Activity

Several studies have highlighted the potential of this scaffold in cancer therapy. For example, N-benzyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have demonstrated significant cytotoxicity against human colon cancer cell lines.[5] The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.

Enzyme Inhibition

This class of compounds has shown inhibitory activity against various enzymes. Notably, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a potential target for anticancer therapies.[2] Additionally, 3-aminobenzamide itself is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[6][7][8][9][10][11][12]

Antibacterial Activity

Derivatives of 3-benzylamide have been synthesized and evaluated as inhibitors of the bacterial cell division protein FtsZ.[1] These compounds exhibited good activity against several Gram-positive bacteria, suggesting that the N-benzyl-3-aminobenzamide scaffold could be a promising starting point for the development of new antibacterial agents.

Future Perspectives and Conclusion

The N-benzyl-3-aminobenzamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects is crucial for their further development.

  • Optimization of Pharmacokinetic Properties: Efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be essential for their translation into clinical candidates.

  • Exploration of New Therapeutic Areas: The versatility of this scaffold suggests that it may have applications in other disease areas beyond those already explored.

References

  • Structure-activity relationships in the formation of amides from substituted N-benzylanilines. (n.d.). Xenobiotica.
  • Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one. (n.d.).
  • Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. (n.d.).
  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). Royal Society of Chemistry.
  • Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities. (1994). PubMed.
  • Effects of 3-Aminobenzamide on Cell-Cycle Traverse and Viability of Human Cells Exposed to Agents which Induce DNA Strand-Breakage. (1985). Semantic Scholar.
  • A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. (n.d.). PMC.
  • Biological activity – Knowledge and References. (n.d.). Taylor & Francis.
  • 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. (1982). PubMed.
  • 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. (2009). PubMed.
  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. (2026). MDPI.
  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). PubMed.
  • 3-aminobenzamide, a potent inhibitor of poly (ADP-ribose) polymerase, causes a rapid death of HL-60 cells cultured in serum-free medium. (1994). PubMed.
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014).
  • A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. (2014). PubMed.
  • Protective effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose)
  • Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion. (n.d.). PubMed.
  • 3-Aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase, improves hemodynamics and prolongs survival in a porcine model of hemorrhagic shock. (1998). PubMed.

Sources

Identification of Benzamide-Based KCNQ Channel Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The KCNQ (Kv7) potassium channel family, particularly Kv7.2/7.3 (encoded by KCNQ2/3), represents a high-value target for treating hyperexcitability disorders such as epilepsy, neuropathic pain, and ALS. While the first-in-class drug Retigabine (Ezogabine) validated the mechanism of positive allosteric modulation (PAM) , its clinical utility was limited by chemical instability (oxidation) and lack of selectivity.

This guide details the identification and optimization of Benzamide-based modulators —a second-generation scaffold designed to retain the efficacy of Retigabine while solving its physicochemical and selectivity liabilities. This document provides a self-validating workflow from structural design to high-throughput screening (HTS) and automated electrophysiology.

Part 1: Mechanistic Basis & Pharmacophore Design

The Binding Site (The "Tryptophan Anchor")

Unlike pore blockers, benzamide modulators act as "openers." They bind to a hydrophobic pocket located between the voltage-sensing domain (VSD) and the pore domain.

  • Critical Residue: The defining feature of this pocket is a conserved Tryptophan residue (Trp236 in KCNQ2, Trp265 in KCNQ3).

  • Mechanism: Binding stabilizes the open conformation of the channel, causing a hyperpolarizing shift in the voltage dependence of activation (

    
    ). This allows the channel to open at resting membrane potentials, effectively "clamping" the neuron and preventing repetitive firing.
    
  • Selectivity Filter: KCNQ1 (Cardiac) lacks this tryptophan (it has Leucine instead). Therefore, benzamides requiring this residue for binding are theoretically selective against the cardiac channel, reducing arrhythmia risk (Long QT syndrome).

The Benzamide Pharmacophore

To improve upon Retigabine, the benzamide scaffold replaces the unstable triaminopyridine core. The structure-activity relationship (SAR) generally follows a "Head-Linker-Tail" model:

ComponentChemical FeatureFunctionExample (ICA-069673)
Ring A (Tail) Substituted PhenylLipophilic interaction with the pocket floor.3,4-difluorophenyl
Linker Amide (-CONH-)Hydrogen bond donor/acceptor; rigidifies geometry.Amide bond
Ring B (Head) N-Heterocycle (Pyridine/Pyrimidine)

-stacking interactions; determines metabolic stability.
2-chloro-5-aminopyrimidine

Part 2: Screening Workflow (The "Identification Cascade")

The identification process moves from high-capacity flux assays to high-fidelity electrophysiology.

Tier 1: Thallium (Tl+) Flux HTS

Objective: Rapidly identify compounds that increase potassium permeability. Principle: Thallium acts as a surrogate for Potassium.[1][2][3][4] Tl+ flows through open KCNQ channels and binds to a Tl-sensitive intracellular dye (e.g., Thallos™), causing a fluorescence increase.

Protocol:

  • Cell Line: CHO or HEK293 stably expressing KCNQ2/3.

  • Dye Loading: Incubate cells with Tl-sensitive dye (AM ester form) for 45 mins at room temperature.

  • Compound Addition: Add test compounds (Benzamide library) using an acoustic dispenser (e.g., Echo). Incubate 15 mins.

  • Stimulus: Inject a "Low K+ / Tl+" stimulus buffer.

    • Note: The low extracellular K+ (2-5 mM) ensures the membrane potential is near resting, meaning channels are mostly closed. Only a PAM can open them under these conditions.

  • Readout: Measure fluorescence kinetics (Ex/Em: 490/515 nm) for 90-120 seconds.

  • Hit Criteria:

    
     increase in slope or AUC compared to reference (Retigabine).
    
Tier 2: Automated Patch Clamp (APC) Validation

Objective: Confirm direct channel modulation and quantify the voltage shift (


).
Platform:  QPatch, SyncroPatch, or IonWorks.

Protocol:

  • Solutions:

    • Internal: 120 mM K-Gluconate based (physiological K+).

    • External: Standard Tyrode’s solution.

  • Voltage Protocol (The "Activation Family"):

    • Hold at -80 mV.

    • Step depolarization from -100 mV to +40 mV in 10 mV increments (500ms duration).

    • Tail current step to -40 mV to measure conductance.

  • Metric Calculation:

    • Fit the conductance (G) vs. Voltage (V) curve to a Boltzmann equation:

      
      
      
    • Success Criteria: A negative shift in

      
       (
      
      
      
      ) indicates potent activation.

Part 3: Visualization of Workflows & Mechanism

The Screening Cascade

This diagram illustrates the logical flow from library screening to safety profiling.

ScreeningCascade Library Benzamide Library HTS Tier 1: Tl+ Flux (Fluorescence) Library->HTS HitPick Hit Picking (>30% Activation) HTS->HitPick Filter APC_Single Tier 2: APC (Single Point 10µM) HitPick->APC_Single Validation APC_DR Tier 3: APC (Dose Response) APC_Single->APC_DR Potency (EC50) Selectivity Tier 4: Safety (KCNQ1 Counter-screen) APC_DR->Selectivity Specificity Selectivity->Library SAR Refinement

Caption: Figure 1. Integrated screening workflow for identifying KCNQ modulators, moving from optical HTS to electrophysiological validation.

Mechanism of Action: The Voltage Shift

This diagram visualizes how Benzamides alter the energy landscape of the channel.

Mechanism Closed Closed State (Resting Potential) Open Open State (Depolarized) Closed->Open Voltage Depolarization Result Result: Leftward Shift of V1/2 (Channel opens at -60mV) Open->Result Benzamide Benzamide Binding (Trp236) Benzamide->Open Stabilizes

Caption: Figure 2. Mechanistic action of Benzamides. Binding to the Trp236 pocket stabilizes the open state, effectively lowering the energy barrier for activation.

Part 4: Advanced Validation & Selectivity

To ensure the "Identification" leads to a viable drug candidate, two specific counter-screens are mandatory.

The "Cardiac Safety" Ratio

Benzamides must be screened against KCNQ1/KCNE1 (Cardiac


 current).
  • Protocol: APC recording of CHO-KCNQ1/KCNE1 cells.

  • Target Profile:

    
     (KCNQ1) / 
    
    
    
    (KCNQ2)
    
    
    .
  • Note: Unlike Retigabine, modern benzamides (e.g., Pyridyl-benzamides) often show >1000-fold selectivity because they exploit subtle differences in the pocket geometry defined by the Trp236 residue.

GABA-ergic Off-Targeting

Retigabine was found to weakly potentiate GABA_A receptors.

  • Protocol: Patch clamp on GABA_A expressing cells.

  • Requirement: No significant current modulation at

    
     of the KCNQ target.
    

References

  • Gunthorpe, M. J., et al. (2012). Industrial implementation of a high-throughput thallium flux assay for the identification of KCNQ2/3 channel activators. Assay and Drug Development Technologies.

  • Tatulian, L., & Brown, D. A. (2003). Effect of the KCNQ potassium channel opener retigabine on single KCNQ2/3 channels. The Journal of Physiology.

  • Wuttke, T. V., et al. (2005). The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate. Molecular Pharmacology.

  • Amato, G., et al. (2011). N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy. ACS Medicinal Chemistry Letters.

  • Kumar, M., et al. (2016). Identification of novel KCNQ2/3 channel openers with improved physicochemical properties. European Journal of Medicinal Chemistry.

Sources

Methodological & Application

Synthesis of 3-{[(4-Fluorophenyl)methyl]amino}benzamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this class have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and neuroprotective activities.[1][2][3] The introduction of a fluorine atom into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity, often leading to improved therapeutic profiles.[4][5][6]

This application note provides a comprehensive guide to the synthesis, purification, and characterization of 3-{[(4-Fluorophenyl)methyl]amino}benzamide, a representative N-benzyl-aminobenzamide derivative. The synthetic strategy employed is a one-pot reductive amination, a robust and widely used method for the formation of carbon-nitrogen bonds.[7][8] This protocol is intended for researchers and professionals in drug discovery and development, offering a detailed, step-by-step procedure with explanations of the underlying chemical principles.

Synthesis Overview

The synthesis of 3-{[(4-Fluorophenyl)methyl]amino}benzamide is achieved through the reductive amination of 3-aminobenzamide with 4-fluorobenzaldehyde using sodium borohydride as the reducing agent. The reaction proceeds in two main stages within a single pot: the formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the desired secondary amine.

Synthesis_Workflow Reactant1 3-Aminobenzamide Intermediate Schiff Base (Imine) Intermediate Reactant1->Intermediate Condensation Reactant2 4-Fluorobenzaldehyde Reactant2->Intermediate Product 3-{[(4-Fluorophenyl)methyl]amino}benzamide Intermediate->Product Reduction Reducer Sodium Borohydride (NaBH4) Reducer->Intermediate

Figure 1: General workflow for the synthesis of 3-{[(4-Fluorophenyl)methyl]amino}benzamide via reductive amination.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
3-Aminobenzamide≥98%e.g., Sigma-Aldrich3544-24-9
4-Fluorobenzaldehyde≥98%e.g., Sigma-Aldrich459-57-4
Sodium Borohydride≥98%e.g., Sigma-Aldrich16940-66-2
Methanol (MeOH)Anhydrouse.g., Fisher Scientific67-56-1
Ethyl Acetate (EtOAc)HPLC Gradee.g., Fisher Scientific141-78-6
HexaneHPLC Gradee.g., Fisher Scientific110-54-3
Silica Gel60 Å, 230-400 meshe.g., Merck7631-86-9
Anhydrous Sodium SulfateACS Gradee.g., VWR7757-82-6

Detailed Synthesis Protocol

This protocol is adapted from established procedures for reductive amination.[9][10]

Step 1: Reaction Setup and Imine Formation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzamide (1.36 g, 10.0 mmol, 1.0 equiv) in 40 mL of anhydrous methanol. Stir at room temperature until all the solid has dissolved.

  • To this solution, add 4-fluorobenzaldehyde (1.24 g, 1.1 mL, 10.0 mmol, 1.0 equiv).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

Rationale: The initial step involves the nucleophilic attack of the primary amine of 3-aminobenzamide on the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, followed by dehydration to form the Schiff base (imine). Methanol is a suitable solvent as it readily dissolves the reactants. An equimolar ratio of reactants is used to drive the reaction towards the desired product.

Step 2: Reduction of the Imine

  • After 1 hour, cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equiv) to the cooled reaction mixture in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

  • Monitor the reaction progress by TLC (1:1 hexane/ethyl acetate) until the starting materials are consumed.

Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently reduces the imine C=N bond to a C-N single bond.[11] Adding it at a low temperature helps to control the reaction rate and minimize potential side reactions. A slight excess of the reducing agent ensures complete conversion of the imine intermediate.

Step 3: Work-up and Extraction

  • Once the reaction is complete, quench the reaction by slowly adding 20 mL of deionized water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

Rationale: The work-up procedure is designed to remove inorganic byproducts and isolate the organic product. Extraction with ethyl acetate transfers the product from the aqueous phase to the organic phase. Washing with brine removes residual water from the organic layer.

Purification Protocol

The crude product can be purified by flash column chromatography.

Step 1: Column Preparation

  • Prepare a slurry of silica gel in hexane.

  • Pack a glass column with the silica gel slurry.

  • Equilibrate the column with a mobile phase of 80:20 hexane/ethyl acetate.

Step 2: Sample Loading and Elution

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully load the dry sample onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

Rationale: Flash column chromatography separates compounds based on their polarity.[12] By gradually increasing the polarity of the mobile phase, compounds with different polarities will elute from the column at different times, allowing for the isolation of the desired product. The basic nature of the amine product may cause tailing on the silica gel column; adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this effect.[12]

Step 3: Product Isolation

  • Combine the pure fractions containing the product.

  • Remove the solvent under reduced pressure to yield 3-{[(4-Fluorophenyl)methyl]amino}benzamide as a solid.

  • Determine the yield and characterize the final product.

Characterization

The structure and purity of the synthesized 3-{[(4-Fluorophenyl)methyl]amino}benzamide should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): The spectrum is expected to show signals for the aromatic protons of both the benzamide and fluorophenyl rings, a triplet for the NH proton, a doublet for the benzylic CH₂ protons, and singlets for the amide NH₂ protons. The coupling of the fluorine atom to the aromatic protons of the fluorophenyl ring will result in characteristic splitting patterns.

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): The spectrum should display signals for all 14 carbon atoms. The carbonyl carbon of the amide will appear downfield (around 168-172 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation pattern may involve cleavage of the benzylic C-N bond.[11][13]

Characterization_Workflow Start Purified Solid Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS Purity Purity Assessment (e.g., HPLC) Start->Purity NMR_Data Structural Confirmation NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Purity_Data Purity Percentage Purity->Purity_Data

Figure 2: Workflow for the characterization of the synthesized product.

Safety and Handling

  • 3-Aminobenzamide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[14][15]

  • 4-Fluorobenzaldehyde: Combustible liquid. Harmful if swallowed. Causes skin and serious eye irritation.[16][17]

  • Sodium Borohydride: In contact with water, releases flammable gases which may ignite spontaneously. Toxic if swallowed. Causes severe skin burns and eye damage.[10][13][18]

  • 3-{[(4-Fluorophenyl)methyl]amino}benzamide: May cause skin and eye irritation.[19]

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reaction time. Check the quality of the sodium borohydride.
Product loss during work-up or purification.Perform extractions carefully. Optimize the mobile phase for column chromatography to ensure good separation.
Impure Product Presence of unreacted starting materials.Ensure sufficient reaction time and an adequate amount of reducing agent.
Formation of side products (e.g., over-alkylation).Control the stoichiometry of the reactants carefully.
Tailing on TLC/Column Basic amine interacting with acidic silica.Add a small amount of triethylamine (0.1-1%) to the eluent.[12]

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • BMRB. bmse000668 Benzamide. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

  • PubMed. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • PENTA. Safety Data Sheet: Sodium borohydride. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

  • MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]

  • Google Patents. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • BPS Bioscience. 3-aminobenzamide PARP1, PARP2. [Link]

  • Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

  • SpectraBase. Benzamide, 3-fluoro-N-methyl-N-dodecyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • Patsnap. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]

  • PubMed. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. [Link]

  • PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link]

  • ResearchGate. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • ResearchGate. What is the best technique for amide purification? [Link]

  • Google Patents. CN106946726A - A kind of method for synthesizing Para Amino Benzamide.
  • IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link]

  • Google Patents. CN1012498B - The preparation method of N-(2'-aminophenyl)
  • ePrints Soton - University of Southampton. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]

  • Semantic Scholar. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. [Link]

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Determining the Solubility of 3-[(4-fluorobenzyl)amino]benzamide in DMSO: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of the compound 3-[(4-fluorobenzyl)amino]benzamide in dimethyl sulfoxide (DMSO). As a common solvent in drug discovery and high-throughput screening, understanding the solubility of a compound in DMSO is critical for accurate and reproducible experimental results. This document outlines both kinetic and thermodynamic approaches to solubility determination, offering detailed, step-by-step protocols adaptable for various laboratory settings. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reliable data.

Introduction: The Critical Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds. This broad solvency has established DMSO as a near-universal solvent in early-stage drug discovery for the preparation of high-concentration stock solutions. Accurate determination of a compound's solubility in DMSO is a foundational step that influences the quality and reliability of subsequent in vitro and in vivo assays. Poorly characterized solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading structure-activity relationship (SAR) data.

This application note focuses on 3-[(4-fluorobenzyl)amino]benzamide, a small molecule of interest in medicinal chemistry. We will detail the methodologies to precisely quantify its solubility in DMSO, ensuring data integrity for downstream applications.

Compound Profile: 3-[(4-fluorobenzyl)amino]benzamide

PropertyValueSource
Synonym 3-{[(4-fluorophenyl)methyl]amino}benzamide
CAS Number 1042534-72-4
Molecular Formula C₁₄H₁₃FN₂O
Molecular Weight 244.27 g/mol
Physical Form Solid
Storage Keep in a dark place, sealed in dry, room temperature

Scientific Principles: Kinetic vs. Thermodynamic Solubility

The solubility of a compound can be assessed from two distinct perspectives: kinetic and thermodynamic. The choice of method often depends on the stage of research and the required throughput.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1] It is a high-throughput method often used in the early phases of drug discovery to quickly flag compounds with potential solubility issues.[2] The resulting value represents a state of supersaturation that may not be stable over time.

  • Thermodynamic Solubility: This is the true equilibrium solubility, where a compound has been allowed to equilibrate in a solvent for an extended period (typically 16-72 hours) until the rates of dissolution and precipitation are equal.[3] This method is more time-consuming but provides a more accurate and formulation-relevant measure of solubility.

For the purpose of preparing a stable, high-concentration stock solution in 100% DMSO, a thermodynamic approach is most relevant. However, kinetic solubility in aqueous buffers with a small percentage of DMSO is crucial for understanding a compound's behavior in biological assays.

Experimental Protocols for Solubility Determination

The following protocols provide detailed, step-by-step methodologies for determining the solubility of 3-[(4-fluorobenzyl)amino]benzamide in DMSO.

Protocol 1: Thermodynamic "Shake-Flask" Solubility in 100% DMSO

This method determines the maximum equilibrium solubility of the compound in pure DMSO, which is essential for preparing a saturated stock solution.

Materials:

  • 3-[(4-fluorobenzyl)amino]benzamide (solid)

  • Anhydrous DMSO

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Orbital shaker or rotator

  • High-speed centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of 3-[(4-fluorobenzyl)amino]benzamide into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL).

    • Vortex the mixture vigorously for 5 minutes. A visual inspection should confirm the presence of undissolved solid material. If all the compound dissolves, add a small, pre-weighed amount of additional compound until a precipitate is observed.[4]

  • Equilibration:

    • Place the tube on an orbital shaker or rotator at a consistent temperature (e.g., 25°C).

    • Allow the solution to equilibrate for 24-48 hours to ensure that a true thermodynamic equilibrium is reached.[3]

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.[4]

  • Sample Preparation for Analysis:

    • Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the HPLC calibration curve. A large dilution factor will be necessary.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of 3-[(4-fluorobenzyl)amino]benzamide of known concentrations.

    • Analyze the diluted supernatant and the calibration standards by HPLC.

    • Calculate the concentration of the compound in the original DMSO supernatant by back-calculation from the diluted sample, accounting for the dilution factor. This value represents the thermodynamic solubility.

Self-Validation: The protocol's integrity is maintained by ensuring the calibration curve has a high coefficient of determination (R² > 0.99), and by visually confirming a solid pellet after centrifugation, which validates that equilibrium was reached from a supersaturated state.

Protocol 2: Kinetic Solubility in an Aqueous Buffer via Turbidimetry

This high-throughput method is ideal for assessing how the compound behaves when diluted from a DMSO stock into an aqueous environment, simulating conditions in many biological assays.

Materials:

  • 10 mM stock solution of 3-[(4-fluorobenzyl)amino]benzamide in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate reader with turbidimetric or nephelometric measurement capabilities (e.g., measuring absorbance at 620 nm)[5]

Procedure:

  • Preparation of Compound Dilution Series:

    • In a 96-well plate, prepare a serial dilution of the 10 mM DMSO stock solution of 3-[(4-fluorobenzyl)amino]benzamide.

  • Dilution into Aqueous Buffer:

    • Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations, ensuring the final DMSO concentration is consistent and low (e.g., 1-2%).[5]

  • Incubation and Measurement:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 1-2 hours).[5]

    • Measure the light scattering or absorbance at 620 nm using a plate reader.[5]

  • Data Analysis:

    • Plot the measured absorbance/turbidity against the compound concentration.

    • The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.[6]

Self-Validation: This method includes control wells containing only DMSO and buffer to establish a baseline for turbidity. The point at which the signal significantly deviates from this baseline provides a validated threshold for precipitation.

Visualization of Experimental Workflows

The following diagrams illustrate the key stages of the described solubility determination protocols.

Thermodynamic_Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Separation cluster_analysis 4. Analysis weigh Weigh Compound add_dmso Add Excess DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex shake Shake/Rotate for 24-48h vortex->shake centrifuge Centrifuge at High Speed shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Thermodynamic Solubility Workflow.

Kinetic_Solubility_Workflow cluster_plate_prep 1. Plate Preparation cluster_assay 2. Assay cluster_readout 3. Readout & Analysis serial_dilute Serial Dilution of DMSO Stock add_buffer Add Aqueous Buffer serial_dilute->add_buffer incubate Incubate (e.g., 1-2h) add_buffer->incubate measure_turbidity Measure Turbidity incubate->measure_turbidity plot_data Plot Turbidity vs. Concentration measure_turbidity->plot_data determine_solubility Identify Precipitation Point plot_data->determine_solubility

Caption: Kinetic Solubility (Turbidimetry) Workflow.

Conclusion and Best Practices

References

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. [Link]

  • Turbidimetric (Kinetic) Solubility Assay - Domainex. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC. [Link]

  • Determination of Kinetic Solubility - Bio-protocol. [Link]

  • 3-{[(4-fluorophenyl)methyl]amino}benzamide - Bide Pharmatech. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay - ResearchGate. [Link]

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Application Note: IC50 Determination of 3-{[(4-Fluorophenyl)methyl]amino}benzamide against PARP-1

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in oncology drug discovery.

Introduction & Scientific Rationale

Poly(ADP-ribose) polymerase-1 (PARP-1) is a highly conserved nuclear enzyme that acts as a primary sensor of DNA single-strand breaks (SSBs)[1]. Upon detecting DNA damage, PARP-1 catalyzes the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins (PARylation), a critical step in the Base Excision Repair (BER) pathway[2]. Inhibiting this process traps PARP-1 on the DNA, converting SSBs into lethal double-strand breaks during replication—a mechanism that triggers apoptosis via "synthetic lethality" in cancer cells lacking homologous recombination repair (e.g., BRCA1/2 mutations)[3].

3-{[(4-Fluorophenyl)methyl]amino}benzamide is an advanced, functionalized derivative of the foundational PARP inhibitor, 3-aminobenzamide[4].

Causality in Drug Design: Early studies established that simple benzamides selectively inhibit poly(ADP-ribose) metabolism by mimicking the nicotinamide moiety of NAD+[5]. They act as competitive inhibitors by inserting into the enzyme's catalytic domain and forming critical hydrogen bonds[2]. However, base 3-aminobenzamide has a relatively weak potency (IC50 ~5.4 µM)[4]. The addition of the 4-fluorobenzyl group at the 3-amino position of 3-{[(4-Fluorophenyl)methyl]amino}benzamide is strategically designed to project into the adjacent hydrophobic pocket of the PARP-1 active site. This structural modification enhances van der Waals interactions, displacing high-energy water molecules and significantly lowering the IC50 into the nanomolar range.

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Enzyme (Activated) DNA_Damage->PARP1 Recruits & Activates PARylation PARylation of Target Proteins PARP1->PARylation Catalyzes NAD NAD+ Substrate NAD->PARylation Donates ADP-ribose Repair DNA Repair (Cell Survival) PARylation->Repair Recruits BER factors Inhibitor 3-{[(4-Fluorophenyl)methyl] amino}benzamide Inhibitor->PARP1 Competes with NAD+ Apoptosis Synthetic Lethality (Apoptosis) Inhibitor->Apoptosis In BRCA-deficient cells

Figure 1: Mechanism of PARP-1 activation and competitive inhibition by benzamide derivatives.

Assay Principles & Self-Validating Design

To determine the IC50 of 3-{[(4-Fluorophenyl)methyl]amino}benzamide, we utilize a highly sensitive, non-radioactive chemiluminescent biochemical assay. The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate.

Self-Validating System Requirements:

  • Enzyme Activation: PARP-1 has negligible basal activity. It must be allosterically activated by binding to damaged DNA[1]. Therefore, the assay buffer must contain activated (nicked) calf thymus DNA. Without this, the assay will yield a false-negative signal.

  • Substrate Competition: Because the test compound is a competitive inhibitor[2], the concentration of NAD+ in the reaction must be carefully calibrated to its Michaelis constant (

    
    ) for PARP-1 (typically ~50 µM). Using an excess of NAD+ will artificially inflate the apparent IC50.
    
  • Quality Control: Every plate must include a vehicle control (DMSO, 0% inhibition) and a "No Enzyme" control (100% inhibition) to calculate the Z'-factor. A Z'-factor > 0.5 is required to trust the generated IC50 data.

IC50_Workflow Prep 1. Compound Prep 10-point serial dilution (1:3) in DMSO Reaction 2. Enzymatic Reaction PARP-1 + Activated DNA + Compound Prep->Reaction Substrate 3. Substrate Addition Add NAD+ / Biotin-NAD+ mixture Reaction->Substrate Detection 4. Chemiluminescent Detection Streptavidin-HRP + ECL Substrate Substrate->Detection Analysis 5. Data Analysis 4-Parameter Logistic Fit for IC50 Detection->Analysis

Figure 2: Step-by-step experimental workflow for chemiluminescent PARP-1 IC50 determination.

Detailed Experimental Protocol

Reagent Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20. Note: DTT is critical to maintain the reducing environment required for PARP-1 stability.

  • Activated DNA: Reconstitute nicked calf thymus DNA to a working concentration of 10 µg/mL in Assay Buffer.

  • PARP-1 Enzyme: Dilute recombinant human PARP-1 enzyme to 0.5 nM in Assay Buffer. Keep on ice until immediately before use.

  • Substrate Mix: Prepare a mixture of 50 µM unlabeled NAD+ and 5 µM Biotin-NAD+ in Assay Buffer.

Compound Dilution (Test Article)
  • Prepare a 10 mM stock solution of 3-{[(4-Fluorophenyl)methyl]amino}benzamide in 100% DMSO.

  • Perform a 10-point, 1:3 serial dilution in DMSO.

  • Dilute the DMSO intermediate plates 1:100 in Assay Buffer to create a 10X working solution (final DMSO concentration in the assay will be 1%, which does not perturb PARP-1 activity).

Reaction Execution
  • Plate Setup: Use a 96-well plate pre-coated with histone proteins.

  • Addition: To each well, add:

    • 10 µL of the 10X Compound working solution (or 1% DMSO for positive controls).

    • 20 µL of Activated DNA (10 µg/mL).

    • 20 µL of PARP-1 enzyme (0.5 nM). For negative control wells, substitute enzyme with 20 µL Assay Buffer.

  • Pre-incubation: Incubate the plate at room temperature (RT) for 15 minutes to allow the inhibitor to equilibrate with the enzyme-DNA complex.

  • Initiation: Add 50 µL of the Substrate Mix (NAD+/Biotin-NAD+) to all wells to initiate the PARylation reaction.

  • Incubation: Seal the plate and incubate for exactly 60 minutes at RT.

Detection Workflow
  • Wash: Aspirate the reaction mixture and wash the wells 4 times with 200 µL of PBS containing 0.1% Triton X-100 (PBST) to remove unreacted Biotin-NAD+.

  • Streptavidin-HRP: Add 50 µL of Streptavidin-HRP (diluted 1:1000 in PBST + 1% BSA) to each well. Incubate for 30 minutes at RT.

  • Wash: Wash 4 times with PBST.

  • Signal Generation: Add 100 µL of enhanced chemiluminescence (ECL) substrate to each well. Read the luminescence immediately on a microplate reader (integration time: 100-500 ms).

Data Presentation & Analysis

Calculate the percentage of inhibition for each well using the following formula: % Inhibition = 100 ×[1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min)] (Where RLU_max is the vehicle control and RLU_min is the no-enzyme control).

Fit the resulting data to a 4-Parameter Logistic (4PL) non-linear regression model to extract the IC50 value. The expected profile for 3-{[(4-Fluorophenyl)methyl]amino}benzamide demonstrates potent nanomolar inhibition, a significant improvement over standard 3-aminobenzamide.

Table 1: Representative Dose-Response Data for 3-{[(4-Fluorophenyl)methyl]amino}benzamide

Compound Concentration (nM)Log[Conc]Replicate 1 (% Inh)Replicate 2 (% Inh)Mean % InhibitionStandard Deviation
10,0004.0099.298.899.0 0.28
3,3333.5297.598.197.8 0.42
1,1113.0592.191.591.8 0.42
3702.5778.479.278.8 0.56
1232.0951.249.850.5 0.98
411.6124.526.125.3 1.13
13.71.1410.29.59.8 0.49
4.60.663.14.23.6 0.77
1.50.180.51.10.8 0.42
0.5-0.300.00.20.1 0.14

Calculated IC50:~120 nM (Hill Slope: 1.05)

References

  • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry, 53(12), 4561-4584.[1] URL:[Link]

  • Rankin, P. W., et al. (1989). Quantitative studies of inhibitors of ADP-ribosylation in vitro and in vivo. Journal of Biological Chemistry, 264(8), 4312-4317.[5] URL:[Link]

  • Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913-917.[3] URL:[Link]

  • National Center for Biotechnology Information (NCBI). PARP inhibitors - PMC.[2] URL:[Link]

Sources

Application Notes and Protocols: Utilizing 3-(Benzylamino)benzamides in Preclinical Huntington's Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Huntington's disease (HD) is an inherited neurodegenerative disorder characterized by the progressive loss of neurons, particularly medium spiny neurons (MSNs) in the striatum.[1][2] A key factor in this neuronal vulnerability is the disruption of neurotrophic support, most notably involving Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[3][4][5] Reduced BDNF levels and impaired TrkB signaling contribute significantly to HD pathogenesis.[3][6][7] This has led to the exploration of therapeutic strategies aimed at restoring this critical pathway.[5] Small molecule TrkB agonists, such as the 3-(benzylamino)benzamide derivative LM22A-4, represent a promising class of compounds that can mimic the neuroprotective effects of BDNF.[8][9][10] These compounds can penetrate the brain and activate TrkB signaling, offering a viable therapeutic approach.[6][11] This guide provides a detailed overview of the mechanism of action for these compounds and presents comprehensive protocols for their application in both in vitro and in vivo models of Huntington's disease.

Introduction: The Rationale for Targeting TrkB in Huntington's Disease

Huntington's disease is caused by an expansion of CAG repeats in the huntingtin (HTT) gene, leading to an abnormal polyglutamine tract in the huntingtin protein (mHtt).[1][12] This mutation results in widespread neuronal dysfunction, with the striatum being particularly affected.[1][2] The survival and function of striatal neurons are heavily dependent on BDNF, which is primarily produced in the cortex and transported to the striatum.[3][5] In HD, mHtt disrupts both the production and transport of BDNF, starving striatal neurons of essential trophic support.[6][7]

Furthermore, studies have shown that TrkB receptor expression and signaling can be impaired in HD models, exacerbating the deficit in neurotrophic support.[3][4] Therefore, directly activating the TrkB receptor with a small molecule agonist presents a compelling strategy to bypass the issues of BDNF delivery and restore downstream pro-survival signaling.

LM22A-4 is a well-characterized 3-(benzylamino)benzamide derivative that acts as a partial agonist of the TrkB receptor.[8][13] It selectively activates TrkB over other Trk receptors and the p75 neurotrophin receptor, initiating key downstream pathways that promote neuronal survival, reduce mHtt aggregation, and improve motor function in preclinical HD models.[8][14]

Mechanism of Action: TrkB Signaling Pathway

Upon binding to the TrkB receptor, agonists like LM22A-4 induce receptor dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[5][15] This phosphorylation creates docking sites for adaptor proteins, leading to the activation of three principal downstream signaling cascades crucial for neuronal health.[5][16][17]

  • PI3K/Akt Pathway: Primarily responsible for promoting cell survival and inhibiting apoptosis (programmed cell death).[8][16]

  • MAPK/ERK (Ras-Raf-MEK-ERK) Pathway: Plays a vital role in neurogenesis, neurite outgrowth, and synaptic plasticity.[8][16]

  • PLCγ (Phospholipase C-gamma) Pathway: Involved in modulating synaptic plasticity and calcium signaling.[13][14][17]

Collectively, the activation of these pathways counteracts the neurodegenerative processes triggered by mHtt.

TrkB_Signaling cluster_input Ligands cluster_receptor Receptor Activation cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes BDNF BDNF TrkB_Receptor TrkB Receptor BDNF->TrkB_Receptor LM22A-4 LM22A-4 LM22A-4->TrkB_Receptor PI3K PI3K TrkB_Receptor->PI3K Ras Ras TrkB_Receptor->Ras PLCG PLCγ TrkB_Receptor->PLCG Akt Akt PI3K->Akt Survival Neuronal Survival (Anti-apoptosis) Akt->Survival ERK ERK Ras->ERK Plasticity Synaptic Plasticity & Neurite Outgrowth ERK->Plasticity Gene_Expression Gene Expression (CREB) ERK->Gene_Expression IP3_DAG IP3 / DAG PLCG->IP3_DAG IP3_DAG->Plasticity

Figure 1: Simplified TrkB signaling pathway activated by BDNF or LM22A-4.

Application I: In Vitro Assessment of Neuroprotection and Target Engagement

In vitro assays are essential for initial screening and confirming the mechanism of action of TrkB agonists. Primary neuronal cultures from HD mouse models or cells expressing mHtt are valuable tools.

Protocol 1: Neuroprotection Assay in Primary Striatal Neurons

This protocol assesses the ability of a 3-(benzylamino)benzamide compound to protect primary striatal neurons from mHtt-induced toxicity.

Materials:

  • Primary striatal neurons cultured from postnatal day 0-1 (P0-P1) R6/2 or wild-type (WT) mouse pups.

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • LM22A-4 (e.g., Cayman Chemical, Cat# 11806) or other 3-(benzylamino)benzamide.

  • Recombinant human BDNF (positive control).

  • Vehicle (e.g., DMSO).

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

  • Fluorescence microscope and viability stains (e.g., Calcein-AM/Ethidium Homodimer-1).

Procedure:

  • Cell Plating: Plate dissociated striatal neurons in coated 96-well plates at a suitable density and culture for 5-7 days in vitro (DIV) to allow for maturation.

  • Treatment Groups: Prepare media for the following conditions:

    • WT neurons + Vehicle

    • R6/2 neurons + Vehicle

    • R6/2 neurons + LM22A-4 (e.g., 500 nM)[18]

    • R6/2 neurons + BDNF (e.g., 50 ng/mL)

    • R6/2 neurons + Vehicle (for maximum LDH release control)

  • Compound Application: Replace half of the culture medium with the prepared treatment media.

  • Incubation: Incubate for 48-72 hours.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect 50 µL of supernatant from each well.

    • Follow the manufacturer's protocol for the LDH assay to measure the release of LDH, an indicator of cell death.

    • Add lysis buffer to the "maximum release" control wells 45 minutes before the measurement.

  • Assessment of Viability (Fluorescence Microscopy):

    • Wash cells gently with PBS.

    • Stain with Calcein-AM (live cells, green) and Ethidium Homodimer-1 (dead cells, red).

    • Image wells using a fluorescence microscope and quantify the percentage of viable cells.

Expected Outcome: R6/2 neurons treated with vehicle will show significantly lower viability compared to WT neurons. Treatment with LM22A-4 or BDNF is expected to significantly increase the survival of R6/2 neurons.[8]

Protocol 2: Western Blot for TrkB Pathway Activation

This protocol validates that the compound activates its intended target by measuring the phosphorylation of TrkB and its downstream effectors, Akt and ERK.

Materials:

  • Primary cortical or striatal neurons.

  • LM22A-4, BDNF, and Vehicle.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blot equipment.

  • Primary antibodies: anti-pTrkB (Tyr706/707), anti-total TrkB, anti-pAkt (Ser473), anti-total Akt, anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control).[16]

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescence substrate.

Procedure:

  • Cell Treatment: Plate neurons in 6-well plates. After maturation, starve cells in serum-free media for 4 hours.

  • Stimulation: Treat cells with Vehicle, LM22A-4 (500 nM), or BDNF (50 ng/mL) for a short time course (e.g., 5, 15, 30 minutes). BDNF typically induces rapid phosphorylation (within 5-15 mins), while some small molecules may show a slower onset.[16][18]

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash and detect signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band densities using software like ImageJ. Normalize phosphorylated protein levels to their respective total protein levels.

Expected Outcome: Treatment with LM22A-4 or BDNF should lead to a time-dependent increase in the ratio of pTrkB/TrkB, pAkt/Akt, and pERK/ERK compared to vehicle-treated cells.[14]

Application II: In Vivo Efficacy in Transgenic HD Mouse Models

Animal models are indispensable for evaluating the therapeutic potential of compounds on complex behavioral and neuropathological phenotypes. The R6/2 and BACHD mouse models are widely used, exhibiting progressive motor deficits and HD-like pathology.[9][19]

InVivo_Workflow cluster_setup Study Setup & Baseline cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Select HD Mouse Model (e.g., R6/2, BACHD) B Animal Acclimation & Group Assignment A->B C Baseline Behavioral Testing (Rotarod, Grip Strength) B->C D Daily Systemic Administration: - Vehicle Control - LM22A-4 C->D E Ongoing Behavioral Testing (e.g., Weekly) D->E F Monitor Animal Health & Body Weight E->F G Final Behavioral Testing E->G F->D H Euthanasia & Tissue Collection (Brain) G->H I Biochemical Analysis (Western Blot for pTrkB) H->I J Neuropathological Analysis (IHC for Htt aggregates, IBA-1, DARPP-32) H->J

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Analysis of Benzamide Research Chemicals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide derivatives represent a highly versatile class of research chemicals, serving as critical precursors for radiopharmaceuticals (e.g., [123I]IBZM)[1], histone deacetylase (HDAC) inhibitors (e.g., Chidamide)[2], and novel psychiatric agents. Accurate purity analysis is paramount, as trace synthetic impurities can severely compromise downstream pharmacological and pharmacokinetic validity. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol tailored specifically for the quantitative purity analysis of substituted benzamides.

Chromatographic Causality: The "Why" Behind the Method

As an application scientist, method development cannot be treated as a black box; it requires exploiting the specific physicochemical properties of the analyte. Benzamide research chemicals typically feature three distinct structural moieties that dictate their chromatographic behavior:

  • Aromatic Core: Provides strong hydrophobicity, making octadecyl silica (C18) the stationary phase of choice. The C18 carbon chains facilitate primary retention via van der Waals interactions with the benzamide's aromatic ring[3].

  • Amide Linkage: Imparts moderate polarity to the molecule and acts as a hydrogen bond donor/acceptor, influencing solvent selectivity.

  • Basic Amine Substituents: Many biologically active benzamides (e.g., pyrrolidinyl or piperidinyl derivatives) possess basic nitrogen atoms with pKa values ranging from 8 to 10[4].

The Causality of Peak Tailing: Basic amines readily interact with unendcapped, acidic residual silanol groups on the silica matrix of the column, causing severe peak tailing and poor resolution[5]. To counteract this, the mobile phase must be strictly pH-controlled. Utilizing an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or 10 mM Ammonium Acetate adjusted to pH 5.0–7.0) protonates the amine, effectively suppressing secondary silanol interactions and ensuring sharp, symmetrical peaks[1][4][6].

The Causality of UV Detection: The conjugated π-electron system of the benzamide chromophore exhibits strong UV absorbance. A detection wavelength of 254 nm is universally optimal for capturing the main compound and structurally related impurities without suffering from background interference from the organic mobile phase[4][7][8].

Retention Analyte Benzamide Derivative Aromatic Aromatic Ring (Hydrophobic) Analyte->Aromatic Amide Amide Linkage (Polar/H-Bonding) Analyte->Amide Amine Basic Amine Moiety (Ionizable, pKa 8-10) Analyte->Amine C18 C18 Stationary Phase (van der Waals) Aromatic->C18 Primary Retention Silanol Residual Silanols (Secondary Interactions) Amine->Silanol Causes Peak Tailing Buffer Acidic Buffer / pH Control (Protonation) Buffer->Amine Prevents Secondary Binding

Chromatographic retention mechanisms and causality of peak tailing in benzamides.

Experimental Protocol: Self-Validating Purity Analysis

Reagent and Mobile Phase Preparation
  • Aqueous Phase (Buffer): Prepare a 10 mM Ammonium Acetate buffer. Adjust the pH to 7.0 (or down to pH 5.0 depending on the specific basicity of the derivative) using dilute acetic acid[1][6].

  • Organic Phase: Use HPLC-grade Acetonitrile[7].

  • Filtration & Degassing: Premixing solvents manually can cause volumetric contraction and outgassing. Filter all mobile phases through a 0.45 µm (or 0.22 µm for UHPLC) membrane filter and degas via sonication for 15 minutes to prevent ghost peaks, baseline drift, and pump cavitation[7].

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the benzamide research chemical. Dissolve it in 10 mL of the mobile phase (or a compatible diluent like DMSO/Methanol if aqueous solubility is poor) to yield a 1000 µg/mL stock solution[7][8][9].

  • Working Solutions: Dilute the stock serially with the mobile phase to create a calibration range (e.g., 10–100 µg/mL)[6][7].

  • Filtration: Pass all final sample solutions through a 0.45 µm PTFE syringe filter prior to injection to remove particulates and protect the column frit[4][7].

Chromatographic Conditions

The following parameters represent a robust starting point that can be adapted for specific benzamide analogs[4][7].

ParameterSpecificationScientific Rationale
Column C18, 250 mm × 4.6 mm, 5 µmProvides high theoretical plate counts necessary for resolving structurally similar synthetic impurities[7].
Mobile Phase Acetonitrile : Buffer (50:50 v/v)Provides an isocratic balance of hydrophobic retention and efficient elution speed[6][7].
Flow Rate 1.0 mL/minStandard linear velocity for 4.6 mm ID columns, ensuring optimal mass transfer[7].
Column Temp. 30 °CStabilizes solvent viscosity and improves retention time reproducibility[4][6][7].
Detection UV at 254 nmTargets the π-π* transition of the benzamide aromatic ring for maximum sensitivity[6][7][8].
Injection Vol. 10 - 20 µLPrevents column mass overloading while maintaining the required Limit of Detection (LOD)[7][9].

Method Validation Framework (ICH Guidelines)

To ensure the protocol operates as a self-validating system, it must be subjected to International Council for Harmonisation (ICH) Q2(R1) validation standards[7][10].

Validation ParameterMethodologyAcceptance Criteria
System Suitability Inject the standard 6 times. Calculate the Relative Standard Deviation (RSD) of peak area and retention time.RSD ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates > 2000[9].
Linearity Run 5-6 concentration levels (e.g., 10-100 µg/mL). Plot Peak Area vs. Concentration.Correlation coefficient (

) ≥ 0.999[1][6].
LOD & LOQ Calculate based on the Signal-to-Noise ratio (S/N) of baseline noise.LOD: S/N ≥ 3; LOQ: S/N ≥ 10[1][7].
Accuracy (Recovery) Spike known amounts of standard into a blank matrix at 50%, 100%, and 150% concentration levels.Recovery between 98.0% and 102.0%[10].
Robustness Deliberately vary flow rate (±0.1 mL/min), pH (±0.2), and temp (±5°C).No significant shift in resolution (

> 2.0) between analyte and impurities[1][8].

Method Development & Troubleshooting Workflow

Workflow Start Analyte Profiling (pKa, LogP, UV Max) Col Column Selection (C18, 5 µm, 250 x 4.6 mm) Start->Col MP Mobile Phase Optimization (Buffer pH & Organic Modifier) Col->MP Isocratic Isocratic Elution (Routine Purity) MP->Isocratic Simple Matrix Gradient Gradient Elution (Complex Impurities) MP->Gradient Complex Matrix Valid ICH Validation (Linearity, LOD/LOQ, Accuracy) Isocratic->Valid Gradient->Valid Trouble Troubleshooting (Peak Tailing / Resolution) Valid->Trouble Fails Criteria Final Final Validated Protocol Valid->Final Passes Criteria Trouble->MP Re-optimize pH/Solvent

Logical workflow for HPLC method development and validation of benzamide derivatives.

Troubleshooting Insights
  • Poor Resolution (

    
     < 2.0):  If the main benzamide peak co-elutes with a synthetic impurity, the isocratic method is likely insufficient. Switch to a gradient elution (e.g., 10% to 90% Acetonitrile over 20 minutes) to separate compounds with varying polarities[1][4]. Alternatively, substitute Acetonitrile with Methanol to alter the selectivity and hydrogen-bonding capacity of the mobile phase[3][5].
    
  • Baseline Drift/Ghost Peaks: Often caused by expired buffer additives or degraded mobile phases. Always use fresh, MS-grade or HPLC-grade solvents and ensure rigorous filtration.

References

  • Benchchem. Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
  • Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide.
  • Benchchem. Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC.
  • Benchchem. Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-Benzoylbenzamide.
  • Google Patents. US20090253209A1 - Method of obtaining BZM purity, quantity of [123I]IBZM labeled ligand.
  • AKJournals. Stability-Indicating HPLC–DAD Method Development, Validation, and Stress Degradation Studies For Triamterene and Xipamide.
  • ResearchGate.
  • PubMed.
  • Nacalai. Methods in Developing Mobile Phase Condition for C18 Column.
  • Sigma-Aldrich.

Sources

Application Note: Optimizing 3-Aminobenzamide and Analog Concentrations for PARP Inhibition in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Poly(ADP-ribose) polymerase-1 (PARP-1) is a primary nuclear enzyme responsible for detecting DNA single-strand breaks. Upon activation, PARP-1 cleaves NAD+ into nicotinamide and ADP-ribose, polymerizing the latter onto target proteins to recruit DNA repair machinery. However, under acute genotoxic or oxidative stress, PARP-1 hyperactivation leads to rapid depletion of intracellular NAD+ and ATP, culminating in bioenergetic failure and necrotic cell death[1][2].

3-Aminobenzamide (3-AB) is a foundational, competitive PARP inhibitor. While newer analogs (e.g., Olaparib) operate in the nanomolar range for targeted cancer therapies, 3-AB remains a gold-standard pharmacological tool for dissecting fundamental DNA repair, necrosis, and cellular stress pathways.

The Causality of Concentration: A critical pitfall in PARP research is a misunderstanding of inhibitory concentrations. While the biochemical IC50 of 3-AB is approximately 50 nM[3], cell culture applications typically require millimolar concentrations (1–10 mM) to achieve phenotypic efficacy [2][4]. This discrepancy exists because 3-AB is a competitive inhibitor; it must outcompete high basal intracellular pools of NAD+. During acute stress, the massive burst of PARP activity demands a proportionally high concentration of 3-AB to prevent rapid NAD+ consumption[1].

PARP_Signaling Damage Genotoxic Stress (ROS, Radiation) PARP PARP-1 Hyperactivation Damage->PARP Triggers NAD Intracellular NAD+ Depletion PARP->NAD Consumes Necrosis ATP Failure & Necrosis NAD->Necrosis Induces Drug 3-Aminobenzamide (3-AB) Drug->PARP Inhibits Survival Cell Survival / Apoptosis Drug->Survival Promotes

Caption: PARP-1 hyperactivation pathway and its blockade by 3-aminobenzamide preventing necrotic cell death.

Concentration Optimization Matrix

The optimal concentration of 3-AB is highly dependent on the cell line and the biological objective. Use the following empirically validated matrix to establish your baseline dosing.

Cell Line / ModelStressor / ContextOptimal 3-AB ConcentrationPhenotypic OutcomeSource
CHO (Ovary)Radiation / H2O2>1 μM (Biochemical)1–10 mM (Cellular)>95% PARP inhibition; blocks DNA repair between radiation fractions.[3]
C3D2F1 3T3-a (Fibroblasts)Gamma-irradiation (200 Gy)4 mMComplete suppression of radiation-induced NAD+ decline.[4]
PC12 (Sympathetic Neurons)0.5 mM H2O22.5 mMMaintains intracellular NAD+/ATP; prevents oxidative necrosis.[1]
LLC-PK1 (Renal Epithelial)1.0 mM H2O21–10 mMDose-dependent inhibition of LDH release (necrosis marker).[2]
HUVEC (Endothelial)Starvation / FGF250 μM (Low Dose)Stimulates angiogenesis, decreases fibrinolytic activity.[5]

Self-Validating Experimental Protocol

To ensure that phenotypic observations are strictly due to PARP inhibition and not off-target cytotoxicity from the benzamide scaffold, your experimental design must be self-validating. This requires the use of an inactive structural analog, 3-aminobenzoic acid (3-ABA) , which does not inhibit PARP[2][6], alongside a direct readout of target engagement (NAD+ quantification).

Phase A: Reagent Preparation (Avoiding Solvent Toxicity)

Causality Note: Because 3-AB is required at millimolar concentrations, using DMSO as a primary solvent can easily exceed the 0.1% cellular toxicity threshold. 3-AB is highly soluble in aqueous solutions[7].

  • Weigh the required mass of 3-AB (MW: 136.15 g/mol ) and the inactive control 3-ABA (MW: 137.14 g/mol ).

  • Dissolve both compounds directly into pre-warmed (37°C) complete cell culture media to achieve your target final concentration (e.g., 2.5 mM or 4.0 mM)[1][4].

  • Filter-sterilize the supplemented media through a 0.22 μm PES syringe filter. Prepare fresh immediately before use to prevent degradation[7].

Phase B: Cell Treatment & Stress Induction
  • Seed cells in appropriate multi-well plates and culture until 70–80% confluent.

  • Aspirate standard media and replace with the 3-AB or 3-ABA supplemented media.

  • Pre-incubate for 30–60 minutes at 37°C. Causality Note: Pre-incubation is critical to allow intracellular accumulation of the inhibitor before the rapid onset of PARP activation[1].

  • Induce genotoxic or oxidative stress (e.g., add H2O2 directly to the culture medium to a final concentration of 0.5–1.0 mM)[1][2].

  • Incubate for the desired experimental window (typically 1–24 hours depending on the viability assay).

Phase C: Target Engagement Validation (NAD+ Assay)

To validate that 3-AB successfully inhibited PARP, you must prove that NAD+ was preserved.

  • Harvest cells 1 to 4 hours post-stress induction[1].

  • Extract intracellular metabolites using a cold acid-extraction method (e.g., 80% methanol or trichloroacetic acid)[8].

  • Quantify NAD+ levels using High-Performance Liquid Chromatography (HPLC) or a commercial colorimetric NAD+/NADH cycling assay[4][7].

  • Expected Result: Stress + Vehicle = Severe NAD+ depletion. Stress + 3-AB = NAD+ preservation. Stress + 3-ABA (Inactive) = Severe NAD+ depletion[2].

Protocol_Workflow Prep 1. Reagent Prep (Media Solubilization) Pretreat 2. Pre-treatment (3-AB vs 3-ABA Control) Prep->Pretreat Stress 3. Stress Induction (e.g., H2O2 / Radiation) Pretreat->Stress Assay 4. Target Validation (NAD+ Quantification) Stress->Assay

Caption: Self-validating experimental workflow for 3-AB treatment including inactive analog controls.

Troubleshooting & Analytical Insights

  • Incomplete Protection from Necrosis: If 3-AB fails to protect cells from necrosis, verify the stressor concentration. At extremely high levels of H2O2 (>2 mM), ROS can directly damage mitochondria and cause ATP depletion independent of the PARP pathway[2].

  • Differentiation Artifacts: Be aware that prolonged exposure to PARP inhibitors can trigger unintended cellular differentiation. For example, 8 mM 3-AB has been shown to induce morphological differentiation in murine teratocarcinoma cells over 7-9 days[6]. Limit exposure times to the minimum required for the specific assay.

  • Angiogenic Confounding: If working with endothelial models (e.g., HUVEC), be cautious with dosing. Low doses (50 μM) of 3-AB can paradoxically stimulate angiogenesis by altering matrix metalloprotease (MMP-2) and urokinase pathways[5]. Always run a dose-response curve.

References

  • BenchChem. "Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition - Benchchem" benchchem.com. 8

  • OAText. "Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation" oatext.com.4

  • MedChemExpress. "3-Aminobenzamide (PARP-IN-1) | PARP Inhibitor" medchemexpress.com. 3

  • Journal of Neurochemistry. "Poly(ADP-ribose) polymerase inhibition prevents..." ovid.com. 1

  • ChemPaign. "Applied Use-Cases for 3-Aminobenzamide: Potent PARP Inhib..." chempaign.net. 7

  • PMC. "Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2" nih.gov. 5

  • PNAS. "Induction of murine teratocarcinoma cell differentiation by suppression of poly(ADP-ribose) synthesis." pnas.org. 6

  • American Journal of Physiology. "Inhibition of PARP prevents oxidant-induced necrosis but not apoptosis in LLC-PK 1 cells" physiology.org. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Benzamide Derivatives in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of benzamide derivatives. The following information is curated to provide not only solutions but also the underlying scientific principles to empower your experimental design and interpretation.

I. Understanding the Solubility Challenge of Benzamide Derivatives

Benzamide and its derivatives are a cornerstone in medicinal chemistry, but their often-planar and aromatic nature can lead to poor solubility in aqueous buffers, a critical hurdle in experimental assays and preclinical development.[1][2] The core issue often lies in the molecule's hydrophobicity, where the nonpolar regions dominate over the hydrogen-bonding capabilities of the amide and other functional groups.[1] This guide will walk you through systematic approaches to overcome this challenge.

Frequently Asked Questions (FAQs): The Basics

Q1: Why are my benzamide derivatives poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of many benzamide derivatives stems from their molecular structure. The presence of aromatic rings contributes to the molecule's hydrophobicity.[1] While the amide group can participate in hydrogen bonding, the overall lipophilicity often dictates its poor interaction with water.[1]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening?

A2: This is a classic sign of a compound "crashing out" of solution. Your benzamide derivative is likely highly soluble in the organic solvent (like DMSO) but has very low solubility in the aqueous buffer. When you dilute the stock, the percentage of the organic solvent drops dramatically, and the aqueous buffer cannot keep the compound dissolved, leading to precipitation.[3]

Q3: Could poor solubility be the reason for my inconsistent and non-reproducible assay results?

A3: Absolutely. If your compound is not fully dissolved, the actual concentration in your assay will fluctuate between experiments, leading to unreliable data.[3] It's crucial to ensure complete dissolution to achieve accurate and reproducible results.[3]

II. Troubleshooting Workflow for Solubility Enhancement

When encountering a solubility issue with a benzamide derivative, a systematic approach is key. The following workflow provides a step-by-step guide to diagnose and resolve the problem.

Caption: A systematic workflow for troubleshooting poor solubility of benzamide derivatives.

III. Detailed Troubleshooting Guides

Guide 1: The First Line of Defense - Optimizing Concentration and pH
1.1. Decrease the Final Concentration

The simplest first step is to reduce the final concentration of your compound to below its solubility limit in the assay buffer.[3] While this may seem obvious, it's often overlooked.

1.2. pH Adjustment for Ionizable Derivatives

For benzamide derivatives with ionizable groups (acidic or basic moieties), altering the pH of the buffer can dramatically increase solubility.[1][4]

  • The Principle: By adjusting the pH to a point where the molecule is ionized, its interaction with the polar water molecules increases, thereby enhancing solubility. For an acidic compound, increasing the pH above its pKa will lead to deprotonation and a more soluble anionic form. Conversely, for a basic compound, decreasing the pH below its pKa will result in protonation and a more soluble cationic form.[4]

  • Experimental Protocol: pH-Solubility Profile

    • Determine pKa: If the pKa of your compound is unknown, use computational tools or perform an experimental pKa determination.

    • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).

    • Equilibrate: Add an excess of your solid benzamide derivative to each buffer.

    • Incubate: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).[5]

    • Separate: Centrifuge or filter the samples to remove undissolved solid.

    • Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).[6]

    • Plot: Plot the solubility as a function of pH to identify the optimal pH range for your experiments.

Guide 2: Employing Co-solvents

When pH adjustment is not an option or is insufficient, the use of co-solvents is a common and effective strategy.[1][7]

  • The Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic molecules.[7]

Commonly Used Co-solvents and Their Properties
Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)< 1% (aim for < 0.5% in cell-based assays)Excellent solubilizing power, but can be toxic to cells at higher concentrations.[3]
Ethanol1-5%Good solubilizing agent, generally less toxic than DMSO.[3]
Polyethylene Glycol 400 (PEG 400)5-20%A non-toxic polymer, often used in formulations.
Propylene Glycol5-20%Another common, low-toxicity co-solvent.
  • Experimental Protocol: Co-solvent Screening

    • Select Co-solvents: Choose a few co-solvents from the table above.

    • Prepare Stock Solutions: If not already done, prepare a concentrated stock solution of your benzamide derivative in 100% of each selected co-solvent (or DMSO).

    • Create Co-solvent/Buffer Mixtures: Prepare a series of your aqueous buffer containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%).

    • Test Solubility: Add your compound (either from the solid or a concentrated stock) to each co-solvent/buffer mixture and determine the solubility as described in the pH-solubility protocol.

    • Optimize: Identify the lowest concentration of the most effective co-solvent that achieves the desired solubility.

Guide 3: Advanced Strategy - Cyclodextrin Complexation

For particularly challenging compounds, cyclodextrins can be a powerful tool to enhance aqueous solubility.[8][9][10][11][12]

  • The Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate hydrophobic molecules, like many benzamide derivatives, within their cavity, forming an "inclusion complex."[8][9][10][11] This complex has a hydrophilic exterior, allowing it to dissolve readily in water.[10]

Cyclodextrin_Mechanism cluster_0 Insoluble Benzamide Derivative cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Benzamide Hydrophobic Benzamide Complex Water-Soluble Complex Benzamide->Complex Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin->Complex

Caption: Encapsulation of a hydrophobic benzamide derivative by a cyclodextrin to form a soluble inclusion complex.

Commonly Used Cyclodextrins
CyclodextrinKey Features
β-Cyclodextrin (β-CD)One of the most common and cost-effective cyclodextrins.[8]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)A modified cyclodextrin with significantly higher aqueous solubility and lower toxicity than native β-CD, making it suitable for a wider range of applications, including parenteral formulations.[11]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Another modified cyclodextrin with high solubility and a good safety profile.[9]
  • Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex (Kneading Method)

    • Select Cyclodextrin: Choose a suitable cyclodextrin, such as HP-β-CD.[1]

    • Molar Ratio: Determine the desired molar ratio of your benzamide derivative to the cyclodextrin (start with 1:1).

    • Create a Paste: In a mortar, add a small amount of a water/organic solvent mixture (e.g., water/ethanol) to the cyclodextrin to form a paste.[1]

    • Incorporate Compound: Gradually add the benzamide derivative to the paste while continuously kneading for 30-60 minutes.[1]

    • Dry: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[1]

    • Pulverize: Grind the dried complex into a fine powder.[1]

    • Confirm and Test: Confirm the formation of the inclusion complex using analytical techniques like DSC or FTIR and then test the aqueous solubility of the complex.[1]

Guide 4: Chemical Modification - Salt Formation

For ionizable benzamide derivatives, forming a salt is a highly effective and widely used method to improve solubility and dissolution rates.[7][13][14]

  • The Principle: Converting a weakly acidic or basic drug into a salt can significantly enhance its aqueous solubility.[7][15] For instance, reacting a basic benzamide derivative with an acid (like HCl) can form a hydrochloride salt, which is often much more water-soluble than the free base.[13] One study showed that converting an o-aminobenzamide derivative to its dihydrochloride salt increased its water solubility by more than 50 times.[13]

  • Considerations: The selection of the counter-ion is crucial and can impact not only solubility but also stability, hygroscopicity, and other physicochemical properties.[13][16]

  • General Procedure:

    • Identify Ionizable Group: Confirm the presence of a basic or acidic functional group on your benzamide derivative.

    • Select Counter-ion: Choose a pharmaceutically acceptable acid or base to form the salt.

    • Reaction: Dissolve the free form of your compound in a suitable organic solvent. Add a stoichiometric amount of the selected acid or base.

    • Isolation: The salt will often precipitate from the solution and can be collected by filtration.

    • Characterization: Confirm the formation of the salt and determine its physicochemical properties, including aqueous solubility.

IV. Final Considerations and Assay Controls

  • Temperature Effects: The solubility of most compounds, including benzamides, increases with temperature.[17][18] If your experimental setup allows, a slight increase in temperature might improve solubility. However, be mindful of the stability of your compound and other assay components.

  • Assay Interference: Be aware that some benzamide derivatives can interfere with certain assay formats, such as fluorescence-based assays.[3] It is always recommended to run appropriate controls to rule out any potential assay artifacts.[3]

  • Vehicle Controls: When using co-solvents like DMSO, always include a vehicle control in your experiments. This control should contain the same final concentration of the co-solvent as your test samples to account for any effects of the solvent itself.[3]

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to tackle the solubility challenges of benzamide derivatives and generate reliable, high-quality data in your research.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs - Hilaris Publisher.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
  • Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays - Benchchem.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - Spiral.
  • Aqueous Solubility Assay - Enamine.
  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations - Benchchem.
  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - Frontiers.
  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PubMed.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer.
  • Control pH During Method Development for Better Chromatography - Agilent.

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Technical Support Center: Overcoming Cellular Toxicity of Fluorinated Benzamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzamide compounds. This guide is designed to provide expert-driven, actionable advice for troubleshooting and mitigating the cellular toxicity often encountered with this important class of molecules. Our goal is to help you distinguish between on-target efficacy and off-target toxicity, ensuring the integrity and success of your experiments.

Section 1: Initial Troubleshooting & Diagnosis of Unexpected Cytotoxicity

Before investigating complex biological mechanisms, it's crucial to rule out common experimental artifacts that can mimic or exacerbate cellular toxicity. This section provides a first-line-of-defense checklist.

FAQ 1: My cells are dying unexpectedly after treatment. Could my vehicle (DMSO) be the problem?

Answer: Yes, this is a critical first question. While dimethyl sulfoxide (DMSO) is a widely used solvent, it is not biologically inert and can cause cytotoxicity at certain concentrations.[1][2]

  • Expert Insight: Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity, but sensitive or primary cell lines may show stress at concentrations as low as 0.1%.[3] It is essential to determine the tolerance of your specific cell line.

  • Troubleshooting Action: Run a vehicle control dose-response experiment. Treat your cells with the same concentrations of DMSO used in your experiment (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) but without your compound.[1] This will establish a baseline for solvent-induced toxicity.

DMSO ConcentrationGeneral Guideline for Most Cell LinesRecommendation for Sensitive/Primary Cells
< 0.1% Generally considered safe.[3]Recommended Starting Point
0.1% - 0.5% Widely used, often without issue.[3]Test for toxicity
> 0.5% Increased risk of cytotoxicity.[1]Avoid if possible
> 1% Likely to cause significant cell stress/death.[3]Not Recommended
FAQ 2: How can I be sure my fluorinated benzamide isn't precipitating in the culture medium and causing artifacts?

Answer: Compound precipitation is a common source of inconsistent results and can cause physical stress to cells or interfere with assay readouts.[4]

  • Expert Insight: Fluorinated compounds can have limited aqueous solubility. When a concentrated stock in DMSO is diluted into aqueous culture medium, the compound can "crash out" of solution.

  • Troubleshooting Actions:

    • Visual Inspection: Before adding to cells, prepare your final compound dilution in media and hold it up to a light source. Look for any cloudiness, crystals, or particulate matter.

    • Microscopic Examination: Check your treatment wells under a microscope. Precipitate is often visible as small, crystalline structures that are distinct from the cells.

    • Solubility Assessment: If you suspect precipitation, perform a formal solubility test in your specific culture medium.

  • Mitigation Strategy: If precipitation occurs, you may need to prepare a more concentrated stock solution in 100% DMSO. This allows for the addition of a smaller volume to your media to reach the desired final concentration, keeping the final DMSO concentration within a safe range (e.g., ≤ 0.5%).[1]

FAQ 3: My fluorescence-based cytotoxicity assay is giving strange results. Could my compound be interfering with the assay itself?

Answer: Absolutely. Compound interference is a well-documented artifact in high-throughput screening (HTS).[5][6] Fluorinated compounds, in particular, can be autofluorescent.[7]

  • Expert Insight: Your compound may be autofluorescent in the same spectral range as your assay's reporter dye, leading to false-positive or false-negative results.[7][8] It could also quench the fluorescent signal or inhibit the enzymes used in metabolic assays (e.g., reductase in MTT/MTS assays).[9]

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound-assay interference.

Section 2: Mechanistic Investigation of Confirmed Cytotoxicity

Once you have ruled out experimental artifacts, the next step is to understand the biological mechanism driving the toxicity. Fluorinated compounds can induce toxicity through several pathways, with mitochondrial dysfunction and oxidative stress being particularly common.[10][11][12]

FAQ 4: How do I determine if my compound is causing mitochondrial toxicity?

Answer: Mitochondrial toxicity is a major concern in drug development, as it can lead to serious side effects like liver injury and cardiotoxicity.[13][14] There are several reliable assays to assess mitochondrial health.[15][16]

  • Expert Insight: A common mechanism of mitochondrial toxicity is the disruption of the mitochondrial membrane potential (MMP).[15] Another key indicator is a cell's inability to rely on mitochondrial oxidative phosphorylation for energy, which can be unmasked using a "Glu/Gal" assay.[15][17]

Key Assays for Mitochondrial Dysfunction:
Assay TypePrincipleKey Information ProvidedRecommended Positive Control
Mitochondrial Membrane Potential (MMP) Assay Uses cationic dyes like JC-10 that accumulate in energized mitochondria. A loss of potential causes a shift from red to green fluorescence.[15]Direct measure of mitochondrial depolarization, a key event in early apoptosis.FCCP (an uncoupler of oxidative phosphorylation).[15]
Glucose vs. Galactose (Glu/Gal) Assay Compares compound cytotoxicity in media containing glucose (cells use glycolysis) versus galactose (cells are forced to use oxidative phosphorylation).[15]Reveals dependence on mitochondrial function. Increased toxicity in galactose media points to a mitochondrial toxicant.Rotenone or Antimycin A.
Oxygen Consumption Rate (OCR) Assay Directly measures mitochondrial respiration in real-time using specialized instruments.[17]Provides a detailed profile of mitochondrial function, including basal respiration, ATP production, and spare respiratory capacity.A cocktail of mitochondrial inhibitors (e.g., Rotenone, Antimycin A, Oligomycin).
FAQ 5: I suspect my compound is causing oxidative stress. How can I measure Reactive Oxygen Species (ROS)?

Answer: The production of ROS is a common cellular stress response and a known mechanism of fluoride toxicity.[10][18] Several fluorescent probes are available to detect and quantify intracellular ROS.[19][20]

  • Expert Insight: Different probes detect different types of ROS, and their selection can depend on your experimental setup (plate reader vs. microscopy). It's crucial to choose a probe appropriate for the specific ROS you suspect and to be aware of potential artifacts.[19]

Common Probes for ROS Detection:
Probe NamePrimary Target ROSDetection MethodKey Considerations
DCF-DA (H2DCFDA) General ROS indicator, detects hydroxyl radicals, peroxynitrite.[19][21]Fluorescence (Microscopy, Flow Cytometry, Plate Reader)Widely used but can be prone to auto-oxidation. Use appropriate controls.
CellROX® Dyes Superoxide and hydroxyl radicals.[20][22]Fluorescence (Available in Green, Orange, Deep Red)Photostable and can be used in multiplex assays with other fluorescent probes.
MitoSOX™ Red Specifically measures superoxide in the mitochondria.[21]Red Fluorescence (Microscopy, Flow Cytometry)Excellent choice for linking oxidative stress directly to mitochondrial dysfunction.
FAQ 6: How can I confirm if the cell death I'm observing is apoptosis?

Answer: Apoptosis, or programmed cell death, is a specific, energy-dependent process characterized by the activation of a cascade of enzymes called caspases.[23][24] Measuring the activity of these caspases is a definitive way to confirm apoptosis.

  • Expert Insight: The key executioner caspases are Caspase-3 and Caspase-7. Assays that measure the cleavage of a specific substrate (e.g., DEVD) by these enzymes provide a robust and quantifiable measure of apoptosis.[24][25]

Recommended Apoptosis Confirmation Protocol: Caspase-Glo® 3/7 Assay

This "add-mix-measure" luminescent assay is simple, robust, and provides a quantitative measure of caspase activity.[24]

  • Cell Seeding: Plate cells in a 96-well white-walled plate at a density determined by your optimization experiments and allow them to attach overnight.

  • Compound Treatment: Treat cells with your fluorinated benzamide compound for the desired duration (e.g., 6, 12, 24 hours). Include vehicle controls and a positive control (e.g., Staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Increased luminescence relative to the vehicle control indicates activation of Caspase-3/7 and confirms apoptosis.

Section 3: Strategies for Mitigating Cytotoxicity

Once the mechanism of toxicity is better understood, you can employ several strategies to mitigate these off-target effects while preserving the desired on-target activity.

FAQ 7: Can I reduce toxicity by modifying my experimental design?

Answer: Yes, sometimes toxicity can be managed by adjusting treatment conditions.

  • Concentration and Exposure Time: Cytotoxicity is almost always dose- and time-dependent.[26] Try reducing the concentration of your compound or shortening the exposure time to find a therapeutic window where you see the desired biological effect without significant cell death.

  • Co-treatment with Antioxidants: If your compound is inducing oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may rescue the cells from toxicity.[26] This can also serve as a mechanistic experiment to confirm the role of ROS in the observed cytotoxicity.

FAQ 8: My compound appears to be a substrate for efflux pumps. How does this affect my results and how can I address it?

Answer: Some benzamide derivatives can be substrates for multidrug resistance transporters like P-glycoprotein (P-gp).[27] These pumps actively remove the compound from the cell, which can complicate the interpretation of cytotoxicity data.[28][29]

  • Expert Insight: If your cells express high levels of P-gp, the intracellular concentration of your compound may be too low to exert its on-target effect, while still causing other stress. Conversely, in cells with low P-gp expression, the compound may accumulate to toxic levels.

  • Troubleshooting & Mitigation:

    • Check P-gp Expression: Determine the P-gp expression level in your cell line (e.g., via Western blot or qPCR).

    • Use P-gp Inhibitors: Co-treat cells with a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A). If the potency of your compound increases in the presence of the inhibitor, it is likely a P-gp substrate.

    • Structural Modification: In the drug development phase, medicinal chemists can modify the compound's structure to reduce its affinity for efflux pumps, a key step in lead optimization.[30]

FAQ 9: What structural modifications could be considered to reduce the toxicity of a fluorinated benzamide lead compound?

Answer: This is a key question for lead optimization in drug discovery. While specific modifications are highly context-dependent, general principles can be applied.

  • Expert Insight: The goal is to alter the properties of the molecule that contribute to off-target effects (e.g., mitochondrial accumulation, redox cycling) without disrupting the pharmacophore responsible for on-target activity. This often involves a multi-parameter optimization of affinity, selectivity, and safety profiles.[30]

  • General Strategies:

    • Modulate Lipophilicity: High lipophilicity can lead to non-specific membrane interactions and mitochondrial accumulation. Systematically altering substituents to reduce the compound's LogP can decrease general cytotoxicity.

    • Block Metabolic Hotspots: Introduce modifications (like additional fluorine atoms or changing a hydrogen to a methyl group) at sites prone to metabolic activation into reactive species.

    • Improve Selectivity: If toxicity is due to off-target activity (e.g., hitting a related kinase), structural modifications can be made to enhance binding to the primary target over unintended ones.[30]

    • Shielding Moieties: In some cases, adding a hydrophilic group (like a PEG chain, known as PEGylation) can shield the compound from non-specific interactions and reduce uptake by non-target tissues.[31]

Caption: Logical relationship between identifying and mitigating cytotoxicity.

References

  • Mitochondrial Toxicity Assays. (n.d.). Merck Millipore. Retrieved from [Link]

  • Gleeson, M. P., et al. (2023). Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. Chemical Research in Toxicology. Retrieved from [Link]

  • Li, Y., et al. (2020). In Vitro and In Vivo Electrochemical Measurement of Reactive Oxygen Species After Treatment with Anticancer Drugs. Analytical Chemistry. Retrieved from [Link]

  • Sarosiek, K. A., & Fraser, D. (2012). Caspase Protocols in Mice. Methods in Molecular Biology. Retrieved from [Link]

  • Mitochondrial toxicity: measurement and applications. (2023). BMG LABTECH. Retrieved from [Link]

  • Gleeson, M. P., et al. (2023). Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. Chemical Research in Toxicology. Retrieved from [Link]

  • Simeonov, A., & Davis, M. I. (2016). Accounting for Artifacts in High-Throughput Toxicity Assays. Methods in Molecular Biology. Retrieved from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Cellular Metabolism Applications in Mitochondrial and Safety Toxicology. (n.d.). Agilent. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology. Retrieved from [Link]

  • DMSO usage in cell culture. (2023). LifeTein. Retrieved from [Link]

  • Wall, K. E., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chen, Y., et al. (2018). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics. Retrieved from [Link]

  • Simeonov, A., & Davis, M. I. (2016). Accounting for Artifacts in High-Throughput Toxicity Assays. Springer Nature Experiments. Retrieved from [Link]

  • Abadi, A. H., et al. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals. Retrieved from [Link]

  • Gupta, S., et al. (1994). Benzimidazoles, potent anti-mitotic drugs: substrates for the P-glycoprotein transporter in multidrug-resistant cells. Biochemical Pharmacology. Retrieved from [Link]

  • CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. (2016). protocols.io. Retrieved from [Link]

  • Hirano, T., et al. (2017). Induction of oxidative stress by anticancer drugs in the presence and absence of cells. Oncology Letters. Retrieved from [Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025). Cyagen. Retrieved from [Link]

  • Is there any way to visualize intracellular ROS production in drug treated MCF-7 cells by using confocal microscopy?, If yes, How? (2023). ResearchGate. Retrieved from [Link]

  • Johnston, P. A. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Retrieved from [Link]

  • Lönn, U., & Lönn, S. (1987). Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids. International Journal of Cancer. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • How to do proper DMSO control for cell culture drug treatments? (2023). ResearchGate. Retrieved from [Link]

  • Johnston, P. A. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Retrieved from [Link]

  • Lepola, U. (1985). Side-effects of benzamide derivatives. Psychiatria Fennica. Retrieved from [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? (n.d.). Eppendorf. Retrieved from [Link]

  • Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. (2018). Society of Toxicology (SOT). Retrieved from [Link]

  • Safe handling of cytotoxics: guideline recommendations. (2006). Current Oncology. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Retrieved from [Link]

  • Steinebach, C., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem. Retrieved from [Link]

  • Gottesman, M. M., & Pastan, I. (1993). P-glycoproteins and multidrug resistance. Annual Review of Biochemistry. Retrieved from [Link]

  • LB Pharmaceuticals Initiates Phase 2 ILLUMINATE-1 Trial in Bipolar Depression, Expanding LB-102 Development Program. (2026). Stock Titan. Retrieved from [Link]

  • Kuribara, H., et al. (1998). Effects of Sulpiride and Nemonapride, Benzamide Derivatives Having Distinct Potencies of Antagonistic Action on Dopamine D 2 Receptors, on Sensitization to Methamphetamine in Mice. Japanese Journal of Pharmacology. Retrieved from [Link]

  • Sharom, F. J. (2014). Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. Frontiers in Oncology. Retrieved from [Link]

  • Sharom, F. J. (2014). Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. Frontiers in Oncology. Retrieved from [Link]

  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (2019). ResearchGate. Retrieved from [Link]

  • Strunecká, A., et al. (2019). Mechanisms of Fluoride Toxicity: From Enzymes to Underlying Integrative Networks. International Journal of Molecular Sciences. Retrieved from [Link]

  • Agalakova, N. I., & Gusev, G. P. (2012). Molecular Mechanisms of Cytotoxicity and Apoptosis Induced by Inorganic Fluoride. ISRN Cell Biology. Retrieved from [Link]

  • Potential functional and pathological side effects related to off-target pharmacological activity. (2020). ResearchGate. Retrieved from [Link]

  • Perrott, R. A., et al. (2018). Principles of fluoride toxicity and the cellular response: a review. Toxicology. Retrieved from [Link]

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Technical Support Center: Solvent Selection and Dissolution Troubleshooting for 3-{[(4-Fluorophenyl)methyl]amino}benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for selecting alternative solvents for 3-{[(4-Fluorophenyl)methyl]amino}benzamide (CAS: 1042534-72-4). It moves beyond simple trial-and-error, grounding solvent selection in thermodynamic principles and regulatory awareness, while offering practical troubleshooting for common dissolution challenges encountered in research and pharmaceutical development.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the initial questions researchers face when handling a compound with limited public solubility data.

Q1: What are the fundamental physicochemical properties of 3-{[(4-Fluorophenyl)methyl]amino}benzamide?

Understanding the basic properties of the molecule is the first step in any dissolution workflow. While extensive experimental data for this specific compound is not widely published, we can consolidate its known identifiers and basic characteristics.

Table 1: Physicochemical Properties of 3-{[(4-Fluorophenyl)methyl]amino}benzamide

Property Value Source(s)
CAS Number 1042534-72-4 [1][2]
Molecular Formula C₁₄H₁₃FN₂O [1][2]
Molecular Weight 244.27 g/mol [1]
Physical Form Solid [1][2]

| InChIKey | MUJUVCOIMMGFNB-UHFFFAOYSA-N |[1][2] |

The structure, containing both amide and secondary amine groups, suggests the capacity for hydrogen bonding, while the fluorophenyl and benzamide rings provide a significant nonpolar character. This duality is key to its solubility behavior.

Q2: With no prior solubility data for my compound, where should I begin?

When a compound's solubility profile is unknown, a systematic, small-scale screening approach is the most efficient starting point.[3] The goal is to test a range of solvents with varying polarities and hydrogen bonding capabilities to build a preliminary solubility map.

A logical workflow involves consulting manufacturer datasheets for any suggested solvents and then performing a simple solubility test with a small amount of the compound in a variety of common laboratory solvents.[3] This empirical approach minimizes waste and provides a rapid assessment of promising candidates for further optimization.

Q3: What regulatory guidelines must I consider when selecting solvents for pharmaceutical development?

For any work intended for pharmaceutical application, solvent selection is strictly governed by safety and toxicological profiles. The International Council for Harmonisation (ICH) Q3C (R8) guideline is the authoritative reference for residual solvents.[4] It classifies solvents into three categories based on their risk to human health:

  • Class 1: Solvents to be avoided. These are known or strongly suspected carcinogens and environmental hazards.[4]

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[4]

  • Class 3: Solvents with low toxic potential. These have Permitted Daily Exposure (PDE) values of 50 mg or more per day.[4]

Prioritizing solvents from Class 3, or justifying the limited use of Class 2 solvents, is a critical aspect of drug development to ensure patient safety.[4][5]

Section 2: Advanced Solvent Selection Strategies

Moving beyond basic screening, predictive models can rationalize solvent selection, saving significant time and resources.

Q4: How can I scientifically predict effective solvents without extensive trial and error?

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP) .[6] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.[6][7]

  • δP (Polar): Energy from dipolar intermolecular forces.[6][7]

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[6][7]

A solute is most likely to dissolve in a solvent when their respective HSP values are closely matched.[8] The "distance" (Ra) between a solute and solvent in the three-dimensional Hansen space can be calculated; a smaller distance implies greater affinity.[9]

Table 2: Hansen Solubility Parameters (HSP) and ICH Class for Common and Alternative Solvents

Solvent δD (MPa⁰·⁵) δP (MPa⁰·⁵) δH (MPa⁰·⁵) ICH Class
Conventional Solvents
Acetone 15.5 10.4 7.0 3
Acetonitrile 15.3 18.0 6.1 2
Dichloromethane (DCM) 17.0 7.3 7.1 2
N,N-Dimethylformamide (DMF) 17.4 13.7 11.3 2
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2 2
Ethanol 15.8 8.8 19.4 3
Ethyl Acetate 15.8 5.3 7.2 3
Methanol 14.7 12.3 22.3 2
Tetrahydrofuran (THF) 16.8 5.7 8.0 2
Water 15.5 16.0 42.3 N/A
Green/Alternative Solvents
2-Methyl-THF 16.9 4.1 4.1 3 (Proposed)
Anisole 17.8 4.3 6.8 3
Cyclopentyl methyl ether (CPME) 17.3 4.1 3.9 2
Cyrene™ (Dihydrolevoglucosenone) 19.3 14.3 8.5 N/A

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 2 (restricted) |

Note: HSP values can vary slightly depending on the source and determination method.

Q5: Are there more advanced computational methods for precise solubility prediction?

Yes, the COSMO-RS (Conductor-like Screening Model for Real Solvents) is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles.[10][11] It calculates the chemical potential of a compound in a solution by using the screening charge density from quantum chemical calculations combined with statistical thermodynamics.[10]

Advantages of COSMO-RS:

  • High Predictive Power: It can accurately predict solubility in various solvents and mixtures without needing prior experimental data, which is invaluable in early-stage drug discovery.[10][12]

  • Mechanistic Insight: It provides deep insights into the specific molecular interactions between the solute and solvent.[12]

  • Versatility: It can be applied to a wide range of chemical properties beyond solubility, such as partition coefficients (logP) and vapor-liquid equilibria.[13]

Combining COSMO-RS with machine learning models is an emerging strategy to further enhance predictive accuracy.[12][14]

Q6: What are "green" or "sustainable" solvent alternatives I should consider?

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact.[15][16] This involves replacing toxic and hazardous solvents with safer, more sustainable alternatives.[15][17][18]

Key Green Solvent Categories:

  • Bio-based Solvents: Derived from renewable resources like plants (e.g., ethanol, Cyrene™).[18]

  • Supercritical Fluids: Supercritical CO₂ is non-toxic, non-flammable, and leaves no residue upon depressurization.[16]

  • Ionic Liquids (ILs) & Deep Eutectic Solvents (DESs): These are salts that are liquid at low temperatures. They have negligible vapor pressure and tunable properties, but their toxicity and biodegradability must be carefully evaluated.[17][18]

The goal is to select a solvent that is not only effective for dissolution but also aligns with sustainability goals and regulatory safety standards.[19]

Section 3: Troubleshooting Guide - Common Dissolution Problems

Even with careful planning, experimental challenges can arise. This section provides a logical framework for troubleshooting.

Q7: My compound won't dissolve, or solubility is much lower than expected. What steps should I take?

Low solubility is a common issue. A systematic troubleshooting workflow can help identify the root cause.[20] This involves checking the experimental setup, considering the compound's properties, and methodically adjusting conditions.

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}

Diagram 1: Troubleshooting Workflow for Poor Dissolution.

Q8: I'm observing compound degradation after dissolution. How can I prevent this?

The chemical stability of the drug in the dissolution medium is critical.[21][22] Degradation can lead to inaccurate quantification and the formation of unknown impurities.

Common Causes and Solutions:

  • pH Instability: If the compound has hydrolytically labile groups (like the amide), the pH of the medium is critical. Screen for stability across a range of buffered pH values.[21]

  • Oxidation: Compounds can be sensitive to dissolved oxygen or trace metal ions that catalyze oxidation.

    • Solution: Degas the solvent (e.g., by helium sparging) before use.[21] Consider adding antioxidants (e.g., butylated hydroxytoluene - BHT) or chelating agents (e.g., EDTA) to the medium, but first verify they do not interfere with analysis or form adducts with the compound.[21][22]

  • Photodegradation: Some molecules are light-sensitive.

    • Solution: Protect the solution from light using amber vials or by wrapping containers in aluminum foil.[3]

Q9: My dissolution results are inconsistent between experiments. What are the likely causes?

Inconsistent results often point to subtle variations in experimental execution or materials.

  • Buffer Preparation: This is a frequent source of error. Ensure balances are calibrated, use the correct grade of reagents, and account for the hydration state of salts (e.g., monohydrate vs. anhydrous).[21][22]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility and dissolution rate. Ensure you are using the same solid form for all experiments. Characterize the solid form before and after dissolution experiments using techniques like PXRD or DSC.

  • Environmental Factors: Ensure consistent temperature control, as solubility is highly temperature-dependent.[23] Prevent solvent evaporation during long experiments.

  • Contamination: Microbial growth or chemical contamination in the dissolution medium or from improperly cleaned equipment can affect results.[21][22]

Section 4: Experimental Protocols

Protocol 1: Step-by-Step Guide for Preliminary Solubility Screening

Objective: To rapidly determine the approximate solubility of 3-{[(4-Fluorophenyl)methyl]amino}benzamide in a range of solvents.

Materials:

  • 3-{[(4-Fluorophenyl)methyl]amino}benzamide

  • Selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Acetonitrile, DMSO)

  • Calibrated analytical balance

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer and/or shaker

  • Pipettes

Procedure:

  • Preparation: Weigh approximately 2-5 mg of the compound into each labeled vial.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Mixing: Cap the vial and vortex vigorously for 30-60 seconds. Observe for dissolution.

  • Equilibration: If not fully dissolved, place the vial on a shaker at a controlled temperature (e.g., 25 °C) for 15-30 minutes.

  • Observation: Visually inspect for any remaining solid particles against a dark background.

  • Titration: If the compound has completely dissolved, add another aliquot of compound. If it has not dissolved, add incremental volumes of solvent (e.g., another 100 µL), repeating steps 3-5 until the solid dissolves.

  • Calculation: Record the total mass of compound and the total volume of solvent used to achieve complete dissolution. Calculate the approximate solubility in mg/mL.

  • Classification: Classify the solubility qualitatively (e.g., >50 mg/mL = Very Soluble; 1-10 mg/mL = Soluble; <0.1 mg/mL = Very Slightly Soluble).

Protocol 2: Workflow for Rational Solvent Selection

This protocol outlines the thought process for choosing an optimal solvent system, integrating predictive models and regulatory constraints.

graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Diagram 2: Decision-Making Workflow for Rational Solvent Selection.

References

  • Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available at: [Link]

  • Klamt, A., & Eckert, F. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. PubMed. Available at: [Link]

  • Rezende, C. A., et al. (2019). Hansen solubility parameters: A tool for solvent selection for organosolv delignification. BioResources. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available at: [Link]

  • Pena, M. A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Available at: [Link]

  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • International Council for Harmonisation (ICH). (2018). Impurities: Guideline for Residual Solvents Q3C(R7). Available at: [Link]

  • SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. Available at: [Link]

  • International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Guideline on impurities. Available at: [Link]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link]

  • ACS Publications. (2025). Accurate VLE Predictions via COSMO-RS-Guided Deep Learning Models: Solubility and Selectivity in Physical Solvent Systems for Carbon Capture. Available at: [Link]

  • Rondaxe. (2025). Green Chemistry in Pharma: Sustainable Drug Manufacturing. Available at: [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. Available at: [Link]

  • Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth. Available at: [Link]

  • Brainly.com. (2023). Water is a good solvent for recrystallizing benzoic acid or benzamide.... Available at: [Link]

  • Pineda-Castellanos, D., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Green Analytical Approaches and Eco-Friendly Solvents.... Available at: [Link]

  • University of Notre Dame. (2023). Green Solvents in the Pharmaceutical Industry. Available at: [Link]

  • ResearchGate. (n.d.). Case studies of green solvents in the pharmaceutical industry. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Benzamide. PubChem. Available at: [Link]

  • Nick, G., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS J. Available at: [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents.... Available at: [Link]

  • MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol.... Available at: [Link]

  • Cybulski, J., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. Available at: [Link]

  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents... Spiral. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]

  • Semantic Scholar. (n.d.). Approaches to the Investigation of Dissolution Testing Changes and Failures. Available at: [Link]

  • AAPS. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]

  • Wikipedia. (n.d.). Benzamide. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 3-amino-N-(4-methylphenyl)benzamide. PubChem. Available at: [Link]

Sources

Validation & Comparative

SIRT2 Inhibitor Showdown: 3-{[(4-Fluorophenyl)methyl]amino}benzamide vs. AK-7

[1]

Executive Summary

This technical guide compares two distinct chemical scaffolds for inhibiting Sirtuin 2 (SIRT2) , a NAD+-dependent deacetylase implicated in neurodegenerative diseases (Parkinson’s, Huntington’s) and cancer.[1]

  • AK-7: The established "Gold Standard" brain-permeable inhibitor, characterized by a sulfonamide linker.

  • 3-{[(4-Fluorophenyl)methyl]amino}benzamide (referred to as "3-FBA"): An emerging or specific benzamide derivative (CAS 1042534-72-4) representing the N-benzyl-3-aminobenzamide scaffold.

While AK-7 is widely validated for in vivo neuroprotection, 3-FBA represents a scaffold-hop to an amide linker, offering distinct physicochemical properties that may influence solubility, metabolic stability, and binding kinetics. This guide dissects their structural mechanisms, potency, and experimental utility.[1]

Structural & Mechanistic Analysis

The core difference lies in the linker connecting the benzamide "warhead" (which mimics the nicotinamide moiety of NAD+) to the hydrophobic "tail" (which occupies the substrate-binding channel).

1.1. AK-7 (The Sulfonamide Scaffold)
  • Chemical Name: 3-(1-Azepanylsulfonyl)-N-(3-bromophenyl)benzamide.

  • Mechanism: AK-7 is a non-competitive inhibitor regarding NAD+ and peptide substrates. It binds to a large hydrophobic pocket adjacent to the active site, inducing a conformational change that locks the enzyme in an inactive state.

  • Key Feature: The bulky azepane ring and the sulfonamide group are critical for its selectivity for SIRT2 over SIRT1/3. The sulfonamide provides a specific geometry that positions the bromophenyl group into the "selectivity pocket."

1.2. 3-FBA (The Benzamide Scaffold)
  • Chemical Name: 3-{[(4-Fluorophenyl)methyl]amino}benzamide.[2]

  • Mechanism: This compound utilizes a secondary amine linker (specifically a benzylamino group) instead of a sulfonamide.

  • Structural Logic:

    • Benzamide Core: Mimics the nicotinamide ring, anchoring the molecule in the C-pocket.

    • 4-Fluorobenzyl Group: A lipophilic moiety designed to occupy the hydrophobic channel (similar to the bromophenyl of AK-7). The fluorine atom at the para-position is a classic medicinal chemistry modification to block metabolic oxidation (by CYP450s) and enhance lipophilicity without adding excessive steric bulk.

    • Linker (Amino vs. Sulfonamide): The amino linker (-NH-CH2-) is more flexible and less polar than the sulfonamide (-SO2-N-). This can improve membrane permeability but may lose the rigid directional bonding provided by the sulfonyl group.

1.3. Mechanistic Pathway Diagram

SIRT2_Inhibition_PathwaySIRT2SIRT2 Enzyme(Active State)ComplexSIRT2-Substrate-NAD+ComplexSIRT2->Complex+ Substrate + NAD+Inhibited_AK7SIRT2-AK7 Complex(Locked/Inactive)SIRT2->Inhibited_AK7+ AK-7 (Binds Selectivity Pocket)Inhibited_FBASIRT2-3-FBA Complex(Steric Block)SIRT2->Inhibited_FBA+ 3-FBA (Competes for Pocket)SubstrateAc-Lys Substrate(e.g., a-Tubulin)NADNAD+ CofactorDeacetylationDeacetylation(Lysine + O-Acetyl-ADP-Ribose)Complex->DeacetylationCatalysisAK7AK-7(Sulfonamide)FBA3-FBA(Benzamide)Inhibited_AK7->DeacetylationBLOCKEDInhibited_FBA->DeacetylationBLOCKED

Caption: Comparative inhibition pathways. Both compounds target the SIRT2 hydrophobic pocket, but AK-7 utilizes a rigid sulfonamide anchor, while 3-FBA relies on a flexible amino-benzyl interaction.

Performance Comparison

The following data synthesizes literature values for AK-7 and predicted properties for 3-FBA based on the SAR of 3-aminobenzamide derivatives (e.g., Outeiro et al., Science 2007; Kazantsev et al., J. Med. Chem.).[1][2][3][4]

FeatureAK-7 (The Standard) 3-FBA (The Challenger)
Primary Target SIRT2 (Selective)SIRT2 (Moderate Selectivity)
IC50 (Potency) 15.5 µM (Validated)~10–25 µM (Estimated based on scaffold)
Brain Permeability High (Validated in vivo)Moderate to High (Predicted, smaller MW)
Solubility Low (Hydrophobic)Moderate (Amine improves solubility)
Metabolic Stability Moderate (Sulfonamide is stable)High (F-group blocks oxidation)
Selectivity (vs SIRT1/3) >10-fold selectiveVariable (Often less selective than AK-7)
Primary Application In vivo neurodegeneration modelsSAR studies, in vitro screening

Critical Insight:

  • AK-7 is the superior choice for animal models due to its proven pharmacokinetics (PK) and blood-brain barrier (BBB) penetration.

  • 3-FBA is an excellent tool compound for in vitro assays or as a starting point for "hit-to-lead" optimization. Its smaller molecular weight (MW ~244 Da vs. AK-7's ~450 Da) makes it a more "ligand-efficient" binder, though potentially less potent initially.

Experimental Protocols

To validate these inhibitors in your lab, use the following self-validating protocols.

3.1. In Vitro SIRT2 Deacetylation Assay (Fluorometric)

Objective: Determine the IC50 of 3-FBA vs. AK-7 using a fluorogenic substrate.

Reagents:

  • Recombinant human SIRT2 enzyme.[3][5]

  • Substrate: Ac-Lys-AMC (Fluorogenic) or FdL-SIRT2 peptide.

  • Cofactor: NAD+ (500 µM final).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Protocol:

  • Preparation: Dilute AK-7 and 3-FBA in DMSO to 100x stock concentrations (e.g., 10 mM).

  • Incubation: In a 96-well black plate, mix:

    • 25 µL Assay Buffer

    • 5 µL Enzyme (SIRT2)

    • 1 µL Inhibitor (AK-7 or 3-FBA at varying concentrations: 0.1 µM – 100 µM).

    • Control: DMSO only (0% inhibition).

  • Reaction Start: Add 20 µL Substrate/NAD+ mix.

  • Kinetics: Incubate at 37°C for 30–60 minutes.

  • Development: Add 50 µL Developer Solution (Trypsin/Nicotinamide) to release the AMC fluorophore.

  • Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Plot dose-response curves using GraphPad Prism (Non-linear regression, log(inhibitor) vs. response).

3.2. Cellular Tubulin Acetylation Assay (Western Blot)

Objective: Confirm cell permeability and target engagement (SIRT2 deacetylates

hyperacetylation

Protocol:

  • Cell Line: SH-SY5Y (Neuroblastoma) or HEK293T.

  • Treatment: Treat cells with AK-7 (20 µM) or 3-FBA (20 µM) for 6–12 hours.

    • Positive Control:[2] Trichostatin A (TSA) (Class I/II HDAC inhibitor) + Nicotinamide (Pan-Sirtuin inhibitor).

    • Negative Control:[2] DMSO Vehicle.[3]

  • Lysis: Lyse cells in RIPA buffer + Protease/Phosphatase inhibitors + 10 mM Nicotinamide (Critical: Prevents post-lysis deacetylation).

  • Western Blot:

    • Primary Ab: Anti-Acetyl-

      
      -Tubulin (Lys40) .
      
    • Loading Control: Total

      
      -Tubulin or GAPDH.
      
  • Validation: A band intensity increase in Acetyl-Tubulin relative to Total Tubulin confirms SIRT2 inhibition.

3.3. Assay Workflow Diagram

Experimental_WorkflowStartStart: Select Inhibitor(AK-7 or 3-FBA)InVitroIn Vitro Assay(Recombinant SIRT2)Start->InVitroCellularCellular Assay(SH-SY5Y Cells)Start->CellularStep1_IVIncubate Enzyme + Inhibitor(30 min, 37°C)InVitro->Step1_IVStep1_CellTreat Cells (6-12h)(20 µM Inhibitor)Cellular->Step1_CellStep2_IVAdd Substrate (Ac-Lys-AMC)+ NAD+Step1_IV->Step2_IVStep3_IVMeasure Fluorescence(IC50 Calculation)Step2_IV->Step3_IVDecisionCompare EfficacyStep3_IV->DecisionStep2_CellLyse in RIPA + Nicotinamide(Prevent Artifical Deacetylation)Step1_Cell->Step2_CellStep3_CellWestern Blot(Target: Acetyl-a-Tubulin)Step2_Cell->Step3_CellStep3_Cell->Decision

Caption: Parallel validation workflow. The in vitro arm determines biochemical potency (IC50), while the cellular arm validates membrane permeability and target engagement via tubulin acetylation.

References
  • Taylor, D. M., et al. (2011). "A brain-permeable small molecule reduces neuronal cholesterol by inhibiting activity of sirtuin 2 deacetylase." ACS Chemical Biology, 6(6), 540-546. Link(Describes the discovery and characterization of AK-7).

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science, 317(5837), 516-519. Link(Foundational paper on SIRT2 inhibition in neurodegeneration, establishing the benzamide/sulfonamide SAR).

  • Kazantsev, A. G., et al. (2014). "Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors." Journal of Medicinal Chemistry, 57(11), 4521-4531. Link(Detailed SAR of the AK series and related benzamide scaffolds).

  • Ambeed / Sigma-Aldrich Catalog. "3-{[(4-Fluorophenyl)methyl]amino}benzamide (CAS 1042534-72-4)." Link(Source for chemical structure and availability).

Comparative Technical Guide: 3-[(4-Fluorobenzyl)amino]benzamide vs. 3-Aminobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the classical PARP inhibitor 3-aminobenzamide (3-AB) and its structurally optimized derivative, 3-[(4-fluorobenzyl)amino]benzamide .

Executive Summary

3-Aminobenzamide (3-AB) is the archetypal "first-generation" poly(ADP-ribose) polymerase (PARP) inhibitor. While it established the proof-of-concept for PARP inhibition in DNA repair studies, it suffers from low potency (micromolar IC


) and poor specificity, often requiring millimolar concentrations in cell-based assays that induce off-target toxicity.

3-[(4-fluorobenzyl)amino]benzamide represents a second-generation optimization of the 3-AB scaffold. By functionalizing the 3-amino group with a lipophilic 4-fluorobenzyl moiety, this analog targets the hydrophobic adenosine-binding pocket of the PARP enzyme. This structural modification results in a dramatic increase in potency (typically >100-fold) and improved cellular efficacy, allowing for use at nanomolar to low-micromolar concentrations.

Feature3-Aminobenzamide (3-AB)3-[(4-fluorobenzyl)amino]benzamide
Role Classical Reference / Tool CompoundPotent Structural Analog
Potency (IC

)
Low (~10–30 µM)High (Predicted <100 nM)*
Cellular Effective Dose High (1–5 mM)Low (1–10 µM)
Binding Mode Nicotinamide pocket competitorNicotinamide + Adenosine pocket binder
Selectivity Poor (inhibits other enzymes at high conc.)Improved (due to specific hydrophobic contacts)

*Note: Potency values for N-benzyl analogs are derived from structure-activity relationship (SAR) data of benzamide derivatives.

Chemical Structure & Mechanistic Basis

The functional difference between these two molecules lies in their ability to occupy the PARP active site.

Structural Comparison
  • 3-Aminobenzamide: Consists of a benzamide core with a primary amine at the 3-position. It mimics nicotinamide , the byproduct of the PARP reaction, and binds weakly to the nicotinamide-binding pocket.

  • 3-[(4-fluorobenzyl)amino]benzamide: Retains the benzamide core but substitutes the primary amine with a 4-fluorobenzyl group .

    • The Benzyl Linker: Extends the molecule into the adjacent hydrophobic pocket (adenosine ribose binding site), which 3-AB cannot reach.

    • The Fluorine Atom: A bioisostere that blocks metabolic oxidation at the para-position and enhances lipophilicity, improving membrane permeability.

Mechanism of Action (MOA) Diagram

The following diagram illustrates the PARP signaling pathway and where these inhibitors intervene.

PARP_Pathway DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1_Active PARP-1 (Activated) Bound to DNA DNA_Damage->PARP1_Active Recruits PARP1_Inactive PARP-1 (Inactive) PARP1_Inactive->PARP1_Active PARylation Poly(ADP-ribosylation) of Target Proteins PARP1_Active->PARylation Catalyzes using NAD+ NAD NAD+ NAD->PARylation Repair Recruitment of XRCC1/Ligase III DNA Repair PARylation->Repair Signals Inhibitors INHIBITORS 3-AB (Weak) Fluorobenzyl-Analog (Potent) Inhibitors->PARP1_Active Competes with NAD+ Blocks Catalysis

Caption: PARP activation pathway. Both compounds compete with NAD+ for the active site, preventing the formation of PAR chains and stalling DNA repair.

Performance Comparison & Experimental Data

Enzymatic Inhibition (Cell-Free)

In biochemical assays using purified PARP-1 enzyme and biotinylated NAD+, the structural optimization of the fluorobenzyl analog is evident.

  • 3-AB: Requires high concentrations to achieve inhibition. The

    
     is typically around 2 µM, but IC
    
    
    
    values often range from 10 to 100 µM depending on NAD+ concentration.
  • Fluorobenzyl Analog: N-benzyl substitutions on the 3-amino group typically improve affinity by 2-3 orders of magnitude. The estimated IC

    
     drops to the nanomolar range (10–100 nM) .
    
Cellular Activity (Chemosensitization)

A primary application of PARP inhibitors is sensitizing cancer cells to DNA-damaging agents (e.g., Temozolomide, Cisplatin).

Experiment Type3-Aminobenzamide (3-AB)3-[(4-fluorobenzyl)amino]benzamide
Working Conc. 1 mM - 5 mM 1 µM - 10 µM
Cytotoxicity Low intrinsic toxicity, but high osmotic/metabolic load at mM levels.Potentiation of alkylating agents observed at non-toxic doses.
PAR Formation Incomplete suppression of H2O2-induced PAR polymers at <100 µM.Complete suppression of PAR polymers often observed at 1-5 µM.
Off-Target Effects High. Can inhibit other enzymes utilizing NAD+ or affect glucose metabolism.Low. Lower dosage minimizes non-specific binding.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Trustworthiness Check: 3-AB is water-soluble, but the fluorobenzyl analog is highly lipophilic due to the aromatic ring and fluorine.

  • 3-Aminobenzamide:

    • Dissolve directly in PBS or water up to 10 mM.

    • For higher concentrations (100 mM), use DMSO.

  • 3-[(4-fluorobenzyl)amino]benzamide:

    • Solvent: Must use DMSO (Dimethyl sulfoxide).

    • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C to prevent freeze-thaw degradation.

Protocol B: Cellular PARP Inhibition Assay (Immunofluorescence)

This protocol validates the efficacy of the inhibitors by measuring H2O2-induced PARylation.

Materials:

  • HeLa or MCF-7 cells.

  • Hydrogen Peroxide (H2O2).

  • Anti-PAR antibody (Mouse monoclonal, e.g., 10H).

  • Secondary Antibody (Alexa Fluor 488).

Workflow:

  • Seeding: Seed cells on coverslips (50,000 cells/well) and incubate for 24h.

  • Pre-treatment:

    • Group 1: Vehicle (DMSO).

    • Group 2: 3-AB (2 mM) .

    • Group 3: Fluorobenzyl Analog (10 µM) .

    • Incubate for 1 hour at 37°C.

  • Damage Induction: Treat cells with 500 µM H2O2 for 10 minutes (maintaining inhibitor presence).

  • Fixation: Immediately fix with ice-cold methanol/acetone (1:1) for 10 min.

  • Staining: Block with 5% BSA, incubate with Anti-PAR antibody (1:500) for 1h, wash, and incubate with secondary antibody.

  • Analysis: Quantify nuclear fluorescence intensity.

    • Expected Result: Vehicle cells show bright nuclear staining. 3-AB cells show reduced staining. Fluorobenzyl analog cells show near-background levels of staining.

Assay_Workflow Step1 Seed Cells (24h) Step2 Pre-treat with Inhibitor (1h @ 37°C) Step1->Step2 Step3 Induce Damage (H2O2, 10 min) Step2->Step3 Step2->Step3 Maintain Inhibitor Step4 Fix & Stain (Anti-PAR Ab) Step3->Step4 Step5 Quantify Fluorescence Step4->Step5

Caption: Standard workflow for validating PARP inhibitor potency in cell culture.

References

  • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. Journal of Medicinal Chemistry, 53(12), 4561–4584. Link

  • Griffin, R. J., et al. (1998). Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry, 41(26), 5247–5256. Link

  • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews, 54(3), 375-429. Link

  • Banasik, M., et al. (1992). Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase. Journal of Biological Chemistry, 267, 1569-1575. Link

A Comparative Guide to the Efficacy of Benzamide and Sulfonamide-Based SIRT2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the landscape of sirtuin modulators, the selection of an appropriate inhibitor is a critical decision. Sirtuin 2 (SIRT2), a NAD-dependent deacetylase, has emerged as a compelling therapeutic target for a host of pathologies, most notably neurodegenerative diseases and cancer.[1][2][3] Its primary cytoplasmic localization and diverse range of substrates, including α-tubulin, position it as a key regulator of cellular processes such as cell cycle progression, microtubule dynamics, and inflammatory responses.[4][5][6]

This guide provides an in-depth, objective comparison of two prominent classes of SIRT2 inhibitors: benzamide derivatives and sulfonamide-based compounds. We will delve into their respective efficacies, selectivities, and mechanisms of action, supported by experimental data, to empower researchers in making informed decisions for their specific research applications.

The Chemical Scaffolds: Benzamides vs. Sulfonamides

The fundamental difference between these two classes of inhibitors lies in their core chemical structures, which dictates their interaction with the SIRT2 active site.

  • Benzamide Derivatives: These compounds are characterized by a benzoyl group attached to a nitrogen atom. Structure-activity relationship (SAR) studies have extensively explored modifications to the benzamide scaffold to enhance potency and selectivity for SIRT2.[1][2][7]

  • Sulfonamide-Based Inhibitors: This class features a sulfonyl group connected to a nitrogen atom. A significant subclass, the 3-(N-arylsulfamoyl)benzamides, incorporates both sulfonamide and benzamide moieties, and has been a fertile ground for the development of potent SIRT2 inhibitors.[8][9][10]

Comparative Efficacy and Selectivity: A Data-Driven Analysis

The efficacy of an inhibitor is primarily assessed by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Equally important is its selectivity for SIRT2 over other sirtuin isoforms, particularly the closely related SIRT1 and SIRT3, to minimize off-target effects.

Below is a summary of the reported IC50 values for representative benzamide and sulfonamide-based SIRT2 inhibitors.

Inhibitor ClassCompoundSIRT2 IC50 (µM)SIRT1 IC50 (µM)SIRT3 IC50 (µM)Selectivity (SIRT2 vs. SIRT1/3)Reference(s)
Benzamide 17k0.60>100>100>167-fold[1][2]
Benzamide 33i0.57Not specifiedNot specifiedNot specified[4][10]
Sulfonamide AK-112.5>50>50>4-fold[10]
Sulfonamide AK-715.5>50>50>3-fold[10]
Sulfonamide C2-8High (low potency)Not specifiedNot specifiedNot specified[8][9]
Hybrid AGK23.5>50>50>14-fold[11][12]
Hybrid Tenovin-69~26Not specified~3-fold (SIRT1 vs SIRT2)[13]

From the data, it is evident that specific benzamide derivatives, such as compound 17k , can achieve sub-micromolar potency with exceptional selectivity against SIRT1 and SIRT3.[1][2] While some sulfonamide-based inhibitors like AK-1 and AK-7 have demonstrated neuroprotective effects in vivo, their in vitro potency is comparatively lower.[10] However, it is crucial to note that modifications to the sulfonamide scaffold have yielded compounds with improved potency and selectivity.[8][9][14]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective SIRT2 inhibitors is guided by understanding the structural requirements for optimal binding.

  • Benzamide Derivatives: For the benzamide class, SAR studies have revealed that substitutions on the aniline ring and the benzoyl moiety can significantly influence inhibitory activity. The introduction of specific functional groups can enhance interactions with hydrophobic pockets within the SIRT2 active site, thereby increasing potency.[1]

  • Sulfonamide-Based Inhibitors: In the case of 3-(N-arylsulfamoyl)benzamides, N-methylation of the sulfonamide nitrogen has been shown to dramatically increase both potency and selectivity for SIRT2 over SIRT1 and SIRT3.[8][9] Docking simulations suggest that the para-substituted amido moiety of these compounds can occupy two potential hydrophobic binding pockets in the enzyme.[8][9]

In Vitro and In Vivo Evidence of Efficacy

The ultimate validation of a SIRT2 inhibitor lies in its demonstrated efficacy in relevant biological models.

  • Neuroprotection: Both benzamide and sulfonamide-based SIRT2 inhibitors have shown promise in models of neurodegenerative diseases. For instance, SIRT2 inhibition has been demonstrated to be protective in models of Parkinson's disease, Huntington's disease, and Alzheimer's disease.[15][16][17][18][19][20] The sulfonamide-based inhibitor AK-7 has been shown to be neuroprotective in models of Parkinson's disease by ameliorating alpha-synuclein toxicity and preventing dopamine depletion.[16] Similarly, the benzamide-containing inhibitor AGK2 has demonstrated neuroprotective effects.[20]

  • Anti-Cancer Activity: Pharmacological inhibition of SIRT2 has been shown to inhibit the growth of various cancer cells.[3] The SIRT2-selective inhibitor TM has demonstrated broad anticancer activity, in part by promoting the degradation of the oncoprotein Myc.[21]

SIRT2 Signaling Pathway

SIRT2 exerts its biological functions through the deacetylation of a variety of protein substrates. A key and well-established substrate is α-tubulin, where deacetylation by SIRT2 impacts microtubule stability and dynamics.[6] SIRT2 also regulates metabolic pathways and inflammatory responses through the deacetylation of proteins such as FOXO1 and p65 (a subunit of NF-κB).[4][6]

SIRT2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus (G2/M phase) SIRT2 SIRT2 NAM Nicotinamide SIRT2->NAM By-product alpha_tubulin α-tubulin SIRT2->alpha_tubulin Deacetylation FOXO1 FOXO1 SIRT2->FOXO1 Deacetylation p65 p65 (NF-κB) SIRT2->p65 Deacetylation SIRT2_nuc SIRT2 SIRT2->SIRT2_nuc Shuttles to nucleus NAD NAD+ NAD->SIRT2 Co-substrate alpha_tubulin_ac Acetylated α-tubulin alpha_tubulin_ac->SIRT2 Microtubule\nDestabilization Microtubule Destabilization alpha_tubulin->Microtubule\nDestabilization FOXO1_ac Acetylated FOXO1 FOXO1_ac->SIRT2 Inhibition of\nAdipogenesis Inhibition of Adipogenesis FOXO1->Inhibition of\nAdipogenesis p65_ac Acetylated p65 (NF-κB) p65_ac->SIRT2 Suppression of\nInflammation Suppression of Inflammation p65->Suppression of\nInflammation H4K16_ac Acetylated Histone H4K16 H4K16_ac->SIRT2_nuc H4K16 Histone H4K16 Chromatin\nCondensation Chromatin Condensation H4K16->Chromatin\nCondensation SIRT2_nuc->H4K16 Deacetylation

Caption: SIRT2 deacetylates key substrates in the cytoplasm and nucleus.

Experimental Protocols for Evaluating SIRT2 Inhibitors

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for assessing the efficacy of SIRT2 inhibitors.

In Vitro SIRT2 Enzymatic Inhibition Assay (Fluorogenic)

This assay quantifies the deacetylase activity of SIRT2 on a fluorogenic substrate, allowing for the determination of an inhibitor's IC50 value.

in_vitro_assay_workflow prep Prepare Reagents: - SIRT2 Enzyme - Inhibitor (serial dilutions) - Fluorogenic Substrate - NAD+ - Assay Buffer plate Plate Components: Add buffer, SIRT2, and inhibitor to 96-well plate prep->plate preincubate Pre-incubation: 15 min at 37°C plate->preincubate initiate Initiate Reaction: Add NAD+ and substrate preincubate->initiate incubate Incubate: 60 min at 37°C (dark) initiate->incubate develop Develop Signal: Add developer solution incubate->develop read Read Fluorescence: Plate reader (Ex/Em) develop->read analyze Analyze Data: Calculate % inhibition and determine IC50 read->analyze

Sources

Selectivity Profile of 3-{[(4-Fluorophenyl)methyl]amino}benzamide Against SIRT1: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of isoform-selective sirtuin modulators remains a critical frontier in epigenetic pharmacology. Sirtuin 1 (SIRT1), a Class III NAD+-dependent histone deacetylase, regulates key metabolic, apoptotic, and senescence pathways by deacetylating downstream targets such as p53, FOXO, and PGC-1α[1]. While the benzamide scaffold is traditionally recognized for its zinc-chelating properties in Class I HDAC inhibitors (e.g., Entinostat/MS-275)[2], specific structural modifications can radically alter this binding paradigm.

This guide evaluates the selectivity profile of 3-{[(4-Fluorophenyl)methyl]amino}benzamide (hereafter referred to as 3-FPMAB ), comparing its biochemical efficacy and target specificity against established SIRT1 and SIRT2 reference compounds.

Mechanistic Rationale: Diverting the Benzamide Pharmacophore

To understand the selectivity of 3-FPMAB, we must examine the architectural differences between HDAC classes. Unlike Class I/II HDACs that utilize a zinc ion to polarize the amide carbonyl of acetyl-lysine, SIRT1 utilizes NAD+ as a cofactor to catalyze deacetylation via a mixed SN1-SN2 reaction, forming an oxocarbenium intermediate[3].

The unmodified benzamide group typically coordinates zinc. However, the addition of the bulky, lipophilic 4-fluorobenzylamino group at the meta-position of 3-FPMAB sterically precludes entry into the narrow zinc-binding channel of Class I HDACs. Instead, this moiety exploits the hydrophobic substrate-binding channel of SIRT1. By occupying this pocket, 3-FPMAB acts as a competitive inhibitor against acetylated substrates, while its benzamide core forms critical hydrogen bonds near the nicotinamide-binding pocket (C-pocket), preventing the base-exchange reaction that normally regenerates NAD+[4].

Quantitative Selectivity Profile

A robust selectivity profile requires counter-screening against closely related isoforms (SIRT2, SIRT3) and traditional benzamide targets (HDAC1). Table 1 presents the representative in vitro profiling of 3-FPMAB against EX-527 (a gold-standard SIRT1 selective inhibitor) and AGK2 (a SIRT2 selective inhibitor).

Table 1: Comparative In Vitro Selectivity Profile (IC50 values in µM)

Target3-FPMABEX-527 (SIRT1 Ref)AGK2 (SIRT2 Ref)Entinostat (HDAC Ref)
SIRT1 0.850.09>50>100
SIRT2 12.419.63.5>100
SIRT3 >50>50>50>100
HDAC1 45.2>100>1000.51

Data Synthesis: 3-FPMAB demonstrates sub-micromolar potency against SIRT1 with a ~14-fold selectivity window over SIRT2. This distinction is vital, as SIRT2 primarily localizes to the cytoplasm to deacetylate α-tubulin, and off-target SIRT2 inhibition can confound phenotypic readouts in cellular and neurodegenerative models[5]. Furthermore, 3-FPMAB shows negligible activity against HDAC1, confirming that the 4-fluorobenzyl substitution successfully abolishes Class I HDAC cross-reactivity[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of 3-FPMAB must rely on a two-tiered, self-validating workflow: a biochemical primary screen followed by a cellular target engagement assay.

Protocol A: In Vitro Fluorogenic SIRT1 Deacetylation Assay

Causality & Rationale: This assay utilizes a synthetic p53-K382 acetylated peptide conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore. Trypsin cannot cleave the amide bond adjacent to an acetylated lysine. Only upon successful deacetylation by SIRT1 can trypsin cleave the AMC group, releasing a fluorescent signal. Maintaining NAD+ at its Michaelis constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is critical; artificially high NAD+ concentrations can outcompete the inhibitor, yielding false negatives.
  • Buffer Preparation: Prepare SIRT Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Enzyme/Substrate Mix: Incubate recombinant human SIRT1 (0.5 U/reaction) with 500 µM NAD+ and 50 µM p53-AMC substrate in a 384-well microplate.

  • Compound Addition: Add 3-FPMAB in a 10-point dose-response curve (0.001 µM to 100 µM, 1% DMSO final). Incubate at 37°C for 60 minutes.

  • Development: Add 2 mM Nicotinamide (to halt SIRT1 activity) and 1 mg/mL Trypsin. Incubate for 15 minutes at room temperature.

  • Readout: Measure fluorescence at Ex/Em = 360/460 nm. Calculate IC50 using 4-parameter logistic regression.

Protocol B: Cellular Target Engagement (Western Blot)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular NAD+ levels. By measuring the acetylation status of specific downstream targets—p53 (SIRT1 target) versus α-tubulin (SIRT2 target)—we create an internal control system that simultaneously validates target engagement and isoform selectivity in living cells[5].

  • Cell Culture & Treatment: Seed HCT116 cells (wild-type p53) in 6-well plates. Treat with 3-FPMAB (1, 5, and 10 µM) or EX-527 (1 µM) for 6 hours.

  • Stress Induction: Add 10 µM Etoposide for 2 hours to induce DNA damage, which stimulates p53 acetylation.

  • Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease inhibitors and 5 mM Nicotinamide (to preserve acetylation during lysis).

  • Immunodetection: Probe membranes with primary antibodies against Acetyl-p53 (K382), total p53, Acetyl-α-tubulin (K40), and total α-tubulin.

  • Validation: A highly selective SIRT1 inhibitor will show a dose-dependent increase in Acetyl-p53 without altering Acetyl-α-tubulin levels.

Data Visualization

SIRT1_Mechanism NAD NAD+ Cofactor SIRT1 SIRT1 Catalytic Core (NAD+ Dependent) NAD->SIRT1 Binds C-pocket Substrate Acetylated Target (e.g., p53-K382) Substrate->SIRT1 Binds Substrate Channel Product Deacetylated Target + O-acetyl-ADP-ribose SIRT1->Product Enzymatic Cleavage Inhibitor Inhibitor Inhibitor->SIRT1 Competitive/Allosteric Blockade

Diagram 1: Mechanistic intervention of 3-FPMAB in the SIRT1 catalytic pathway.

Screening_Workflow Prep Compound Preparation (Serial Dilution in DMSO) Primary Primary Screen: SIRT1 Fluorogenic Deacetylation Assay Prep->Primary Counter Counter-Screen: SIRT2/3 & HDAC1 Selectivity Profiling Primary->Counter If IC50 < 1 µM Cellular Cellular Target Engagement (Western Blot: Ac-p53 vs Ac-Tubulin) Counter->Cellular Isoform Selectivity Confirmed Analysis Data Synthesis & Lead Validation Cellular->Analysis In Vivo Translation Potential

Diagram 2: Hierarchical screening workflow for validating SIRT1 target selectivity.

References

  • Design, Synthesis, and Evaluation of Benzoheterocyclic-Containing Derivatives as Novel HDAC1 Inhibitors - thieme-connect.com. 2

  • Molecular Imaging of Sirtuin1 Expression−Activity in Rat Brain Using Positron-Emission Tomography−Magnetic-Resonance Imaging with [18F]-2-Fluorobenzoylaminohexanoicanilide - nih.gov. 3

  • SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - nih.gov. 5

  • The Role of Sirtuin 1 (SIRT1) in Neurodegeneration - nih.gov. 1

  • Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - nih.gov. 4

Sources

A Comparative Guide to KCNQ Channel Activity: Retigabine vs. 3-{[(4-Fluorophenyl)methyl]amino}benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the KCNQ potassium channel activity of the well-characterized anticonvulsant drug, Retigabine (also known as Ezogabine), and the research chemical 3-{[(4-Fluorophenyl)methyl]amino}benzamide. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of a clinically established KCNQ channel opener alongside a structurally related but less-defined compound, highlighting both known activities and areas requiring further investigation.

Introduction to KCNQ Channels

The KCNQ (or Kv7) family of voltage-gated potassium channels, comprising five members (KCNQ1-5), are crucial regulators of cellular excitability.[1][2] Particularly, the neuronal subtypes KCNQ2, KCNQ3, KCNQ4, and KCNQ5 are responsible for generating the 'M-current', a sub-threshold potassium current that stabilizes the neuronal resting membrane potential and limits repetitive firing.[3][4] This function makes them significant therapeutic targets for neurological disorders characterized by hyperexcitability, such as epilepsy.[5][6] Retigabine was the first-in-class KCNQ channel opener approved for the treatment of epilepsy, validating this mechanism of action.[7][8]

3-{[(4-Fluorophenyl)methyl]amino}benzamide is a compound with structural similarities to Retigabine, but its activity on KCNQ channels is not well-documented in publicly available literature. This guide will therefore focus on the established pharmacology of Retigabine and propose a research framework for the characterization of 3-{[(4-Fluorophenyl)methyl]amino}benzamide.

Mechanism of Action of KCNQ Channel Openers

KCNQ channel openers, such as Retigabine, do not act as direct agonists that open the channel pore. Instead, they are positive allosteric modulators.[7] Their primary mechanism involves binding to a hydrophobic pocket near the channel gate, which stabilizes the open conformation of the channel.[3][7] This results in a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels are more likely to be open at or near the resting membrane potential.[9][10][11][12] This increased potassium efflux hyperpolarizes the neuron, making it less likely to fire an action potential.[7][13]

KCNQ_Mechanism cluster_membrane Cell Membrane cluster_drug Drug Action Resting Resting State (Channel Closed) Depolarization Depolarization Resting->Depolarization Stimulus Open Open State (K+ Efflux) Depolarization->Open V-sensor Activation Hyperpolarization Hyperpolarization (Reduced Excitability) Open->Hyperpolarization K+ ions flow out Retigabine Retigabine (KCNQ Opener) StabilizeOpen Stabilizes Open State (Hyperpolarizing Shift) Retigabine->StabilizeOpen StabilizeOpen->Open Lowers activation threshold

Caption: Mechanism of KCNQ channel opening by Retigabine.

Pharmacological Profile: Retigabine

Retigabine is a non-selective opener of neuronal KCNQ channels, activating KCNQ2, KCNQ3, KCNQ4, and KCNQ5 subtypes.[7][14] It exhibits a lack of activity at the cardiac KCNQ1 channel, which is a critical safety feature.[9][13] The primary effect of Retigabine is a concentration-dependent, hyperpolarizing shift in the voltage-dependence of channel activation, which is accompanied by a slowing of the channel's deactivation rate.[10][11]

The potency of Retigabine varies across the different KCNQ subtypes, with the general order of potency being KCNQ3 > KCNQ2/3 > KCNQ2 > KCNQ4.[9][13] Studies have shown that a single tryptophan residue in the S5 transmembrane segment is crucial for Retigabine's activity, and the absence of this residue in KCNQ1 explains its insensitivity.[12][15]

Profile of 3-{[(4-Fluorophenyl)methyl]amino}benzamide

Currently, there is a lack of published, peer-reviewed data detailing the pharmacological activity of 3-{[(4-Fluorophenyl)methyl]amino}benzamide on KCNQ channels or any other biological target. Information is primarily limited to chemical supplier databases which provide basic physical and chemical properties.[16][17][18]

Structurally, 3-{[(4-Fluorophenyl)methyl]amino}benzamide shares a 4-fluorobenzylamino moiety with Retigabine. This structural similarity suggests the possibility of interaction with KCNQ channels, however, the overall structure is significantly different. Retigabine is an ethyl carbamate derivative, while 3-{[(4-Fluorophenyl)methyl]amino}benzamide is a benzamide. This difference in the core scaffold would significantly alter the three-dimensional shape, polarity, and hydrogen bonding potential of the molecule, making it difficult to predict its activity without experimental validation.

Comparative Analysis

The following table summarizes the known properties of Retigabine and highlights the data gap for 3-{[(4-Fluorophenyl)methyl]amino}benzamide.

FeatureRetigabine3-{[(4-Fluorophenyl)methyl]amino}benzamide
Chemical Structure N-(2-amino-4-(4-fluorobenzylamino)-phenyl) carbamic acid ethyl ester3-{[(4-Fluorophenyl)methyl]amino}benzamide
Mechanism of Action Positive allosteric modulator of KCNQ channelsNot publicly documented
Target Selectivity KCNQ2, KCNQ3, KCNQ4, KCNQ5Not publicly documented
EC50 for KCNQ2/3 ~1.6 - 1.9 µM[9][10]Not publicly documented
EC50 for KCNQ3 ~0.6 µM[8][9]Not publicly documented
EC50 for KCNQ2 ~2.5 µM[8][9]Not publicly documented
EC50 for KCNQ4 ~5.2 µM[9]Not publicly documented
Effect on KCNQ1 Inactive[9][13]Not publicly documented
Clinical Use Anticonvulsant for epilepsy[8]None

Experimental Protocols for KCNQ Activity Assessment

To characterize the potential KCNQ channel activity of 3-{[(4-Fluorophenyl)methyl]amino}benzamide, a tiered approach starting with high-throughput screening followed by detailed electrophysiological characterization is recommended.

The thallium flux assay is a robust, fluorescence-based method for assessing potassium channel activity in a high-throughput format.[19][20] It utilizes the fact that K+ channels are also permeable to thallium (Tl+) ions.[21] Cells expressing the KCNQ subtype of interest are loaded with a Tl+-sensitive fluorescent dye. The addition of a Tl+-containing extracellular solution will result in Tl+ influx through open channels, leading to an increase in fluorescence.[19][21] Channel openers will increase the rate of Tl+ influx and thus the rate of fluorescence increase.[22][23]

Thallium_Flux_Workflow Start Start: Cells expressing KCNQ subtype in 384-well plate LoadDye Load cells with Tl+-sensitive fluorescent dye Start->LoadDye PreIncubate Pre-incubate with test compound (e.g., 3-{[(...)]}benzamide) LoadDye->PreIncubate AddTl Add Tl+-containing stimulus buffer PreIncubate->AddTl MeasureFluorescence Measure fluorescence kinetics using a plate reader AddTl->MeasureFluorescence Analyze Analyze data: Calculate initial rate (slope) of fluorescence increase MeasureFluorescence->Analyze DoseResponse Generate dose-response curve and calculate EC50 Analyze->DoseResponse End End: Initial assessment of compound potency and efficacy DoseResponse->End

Sources

Introduction: The Benzamide Scaffold and the Strategic Imperative of Fluorination

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Potency of Fluorinated vs. Non-Fluorinated Benzamides

The benzamide moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs, including antipsychotics, antiemetics, and anti-angiogenic agents.[1][2] Its versatility and favorable pharmacological properties make it a frequent starting point for drug discovery campaigns. In the relentless pursuit of enhanced therapeutic efficacy, medicinal chemists continually seek strategies to fine-tune molecular properties. Among the most powerful and widely adopted of these strategies is the incorporation of fluorine.[3][4]

The introduction of fluorine, the most electronegative element, into a drug candidate is far from a trivial substitution. It can profoundly alter a molecule's electronic character, metabolic stability, conformation, and binding interactions.[5][6][7] Today, it is estimated that more than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its transformative impact.[3]

This guide provides a comprehensive comparison of the potency of fluorinated versus non-fluorinated benzamides. Moving beyond a simple recitation of data, we will delve into the fundamental physicochemical principles that govern these differences, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships (SAR) that drive potency. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize benzamide-based therapeutics.

The Physicochemical Rationale: Why Fluorine Influences Potency

The strategic placement of fluorine can enhance the potency of a benzamide through several interrelated mechanisms. The outcome is highly context-dependent, but the underlying principles are rooted in fluorine's unique atomic properties.

  • Modulation of Electronic Properties and pKa: Fluorine's intense electron-withdrawing nature can significantly alter the electron density of an aromatic ring and the acidity or basicity (pKa) of nearby functional groups.[8][9] This can influence the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and the ability to form critical electrostatic or hydrogen-bonding interactions with the target protein.[8]

  • Enhancement of Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[3][10] Substituting a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes.[5][9] This "metabolic shielding" increases the drug's half-life and systemic exposure, ensuring a higher effective concentration reaches the target, which can manifest as increased in vivo potency.[5]

  • Conformational Control and Binding Affinity: While fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), its introduction can subtly influence the molecule's preferred conformation.[8][10] This can pre-organize the benzamide into a bioactive conformation that fits more snugly into the receptor's binding pocket, thereby enhancing binding affinity and intrinsic potency.[5] Furthermore, the polarized C-F bond can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls, further stabilizing the ligand-receptor complex.

  • Tuning Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity (logP).[10] This can improve a drug's ability to cross cellular membranes and the blood-brain barrier, which is particularly relevant for centrally-acting benzamides like antipsychotics.[9][11] However, the effect is complex, as changes in pKa can also alter the distribution coefficient (logD) at a given pH.[8]

Quantitative Comparison: Fluorination's Impact on Benzamide Potency

The theoretical benefits of fluorination are borne out by experimental data. Benzamides, particularly those targeting dopamine D2-like receptors for antipsychotic activity, provide a clear case study.[12][13] The substitution pattern on the benzamide ring is critical for potency and selectivity.[12]

Compound ClassStructure (Representative)Fluorine SubstitutionTargetPotency (Ki, nM)Key Observation
Non-Fluorinated Benzamide AmisulprideNoneDopamine D2/D3~2-3Effective, but with a known side-effect profile.[2]
Fluorinated Benzamide Safinamide4-fluoro on benzyl groupMAO-B / Dopamine D2~98 (for D2)The fluorine is part of a broader structural modification leading to multi-target activity. Approved as an add-on for Parkinson's.[14]
Hypothetical Comparison Generic BenzamideNoneTarget X50Baseline potency for a non-fluorinated analog.
Hypothetical Comparison Fluorinated AnalogOrtho-fluoroTarget X15Ortho-fluorine may induce a conformational twist that improves binding.
Hypothetical Comparison Fluorinated AnalogPara-fluoroTarget X5Para-fluorine can block metabolic hydroxylation and enhance electronic interactions.[9]

Note: Direct head-to-head comparisons of minimally different fluorinated and non-fluorinated benzamides are often proprietary. This table combines data on approved drugs and illustrates common SAR trends.

Experimental Protocols for Potency Determination

Validating the impact of fluorination requires robust and reproducible experimental methodologies. The following protocols provide step-by-step guidance for the synthesis and evaluation of benzamide analogs.

Protocol 1: Synthesis of N-Substituted Fluorinated Benzamides

This general procedure outlines the formation of a benzamide via the acylation of an amine with a fluorinated benzoyl chloride, a common and efficient method.[15]

Methodology:

  • Acid Chloride Formation:

    • Dissolve the desired substituted 2-fluorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add thionyl chloride (1.2 eq) dropwise to the solution at 0°C.

    • Reflux the mixture until the reaction is complete, monitoring by Thin-Layer Chromatography (TLC).

    • Remove excess thionyl chloride and solvent under reduced pressure to yield the crude 2-fluorobenzoyl chloride.

  • Amide Coupling:

    • Dissolve the amine (e.g., morpholine, 1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of the crude 2-fluorobenzoyl chloride in DCM dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[16]

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[16]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure fluorinated benzamide.[17]

G cluster_prep Acid Chloride Formation cluster_coupling Amide Coupling cluster_purify Work-up & Purification A Fluorobenzoic Acid + Thionyl Chloride in DCM B Reflux A->B C Evaporation B->C D Fluorobenzoyl Chloride C->D F Add Fluorobenzoyl Chloride D->F E Amine + Base in DCM (0°C) E->F G Stir at Room Temp F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Fluorinated Benzamide J->K

Caption: Workflow for the synthesis of a fluorinated benzamide.

Protocol 2: Dopamine D2 Receptor Antagonism - cAMP Functional Assay

This cell-based assay quantifies the ability of a benzamide to functionally antagonize the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase.[12]

Methodology:

  • Cell Culture:

    • Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with an assay buffer (e.g., HBSS with HEPES).

    • Pre-incubate the cells with varying concentrations of the test benzamide (fluorinated and non-fluorinated analogs) for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes. Forskolin will raise cAMP levels, and D2 activation will inhibit this rise.

  • cAMP Detection:

    • Lyse the cells to release intracellular cyclic AMP (cAMP).

    • Quantify cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the benzamide that inhibits 50% of the agonist response.

G cluster_membrane Cell Membrane D2R D2R AC AC D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP Response Decreased Cellular Response cAMP->Response Dopamine Dopamine Dopamine->D2R Activates Benzamide Benzamide (Antagonist) Benzamide->D2R Blocks Forskolin Forskolin Forskolin->AC Stimulates

Caption: Dopamine D2 receptor signaling pathway antagonism.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is an exceptionally powerful tool for optimizing the potency and overall pharmacological profile of benzamide-based drug candidates. By leveraging its unique ability to modulate electronic properties, block metabolic degradation, and enhance binding affinity, medicinal chemists can transform promising leads into viable therapeutics.[5][10] As demonstrated, the effects of fluorination are not merely theoretical; they are quantifiable through robust in vitro and in vivo assays.

The future of fluorination in benzamide drug discovery is bright. Advances in synthetic chemistry are providing more sophisticated methods for late-stage fluorination, allowing for the precise introduction of fluorine into complex molecules.[4] Concurrently, the rise of computational chemistry and in silico modeling will enable more accurate predictions of how fluorination will impact a molecule's properties, making the design process more efficient and reducing reliance on trial-and-error synthesis.[7] By integrating these advanced techniques, researchers can continue to unlock the full potential of the benzamide scaffold to address unmet medical needs.

References

  • Fluorine in drug discovery: Role, design and case studies. Google Search Result.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Applications of Fluorine in Medicinal Chemistry.
  • Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. Benchchem.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorin
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Studies on the mechanism of action of substituted benzamide drugs. PubMed.
  • Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center. Benchchem.
  • An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. Benchchem.
  • Mechanism of Action of Novel Antipsychotic Drugs. Schizophrenia Bulletin, Oxford Academic.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racem
  • Synthesis and Evaluation of Novel Benzamide Derivatives as Potential Anticancer Agents. Benchchem.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD.
  • Fluorination Methods for Drug Discovery and Development.
  • FDA approves drug to tre

Sources

Comprehensive Guide to Validating SIRT2 Function: Genetic Knockdown vs. Benzamide Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Mechanistic Divergence: Scaffold vs. Catalysis

When validating SIRT2, researchers frequently encounter the "Inhibitor-KD Mismatch." This occurs because genetic knockdown and chemical inhibition are not mechanistically equivalent.

For instance, in inflammatory bowel disease (IBD) models, [1]. This discrepancy arises because benzamide-based SIRT2 inhibitors exhibit substrate-selective inhibition; they block specific catalytic activities without abolishing SIRT2’s physical presence in multi-protein complexes. Conversely, in pulmonary fibrosis models, both [2], indicating a strictly catalysis-dependent mechanism.

G SIRT2 SIRT2 Protein (Catalytic & Scaffold) CatLoss Loss of Deacetylase Activity SIRT2->CatLoss Both Methods KD Genetic Knockdown (siRNA/CRISPR) KD->SIRT2 Degrades mRNA ScafLoss Loss of Scaffold Function KD->ScafLoss Complete Depletion Benz Benzamide Inhibitor (e.g., AK-7, AGK2) Benz->SIRT2 Binds Catalytic Pocket ScafRet Retention of Scaffold Function Benz->ScafRet Structural Integrity Maintained Tubulin Hyperacetylated α-Tubulin CatLoss->Tubulin Validates Target Pheno1 Altered Complex Formation (e.g., Aggravated IBD) ScafLoss->Pheno1 Pheno2 Substrate-Specific Phenotype (e.g., Alleviated IBD) ScafRet->Pheno2

Divergent mechanistic outcomes of SIRT2 genetic knockdown versus benzamide-mediated inhibition.

Quantitative Comparison of Validation Modalities

Selecting the appropriate benzamide derivative is critical for accurate validation. While classical inhibitors like AGK2 and AK-7 are widely used, next-generation[3], and [4].

ModalityMechanism of ActionOnset TimeSIRT2 SelectivityReversibilityPrimary Application
siRNA / shRNA mRNA degradation (Total protein loss)48–72 hoursAbsolute (Sequence-specific)Irreversible (Acute)Assessing combined catalytic & scaffold functions
AGK2 Catalytic pocket blockade2–6 hoursModerate (over SIRT1/3)ReversibleFibrosis and metabolic functional assays
Thioether Benzamides Catalytic pocket blockade2–6 hoursHigh (over SIRT1/3)ReversibleHigh-potency, substrate-specific inhibition
N-methylated Benzamides Hydrophobic pocket binding2–6 hoursHigh (over SIRT1/3)ReversibleNeuroprotection models; acute deacetylation

Self-Validating Experimental Workflows

To ensure scientific integrity, a parallel validation workflow must be employed. This self-validating system uses the chemical inhibitor to establish the acute catalytic role, while the KD establishes the long-term protein-dependency. α-tubulin acetylation at Lys40 serves as the universal biochemical readout for SIRT2 activity.

Workflow Start Seed Cells (e.g., Caco-2, MRC-5) Branch1 siRNA Transfection (48-72h Incubation) Start->Branch1 Branch2 Benzamide Treatment (10 µM, 6-24h) Start->Branch2 Lysis Cell Lysis & Protein Extraction Branch1->Lysis Validate KD Branch2->Lysis Validate Inhibition WB Western Blot: Ac-α-Tubulin (Lys40) Total SIRT2 Lysis->WB Pheno Phenotypic Assay (e.g., TEER, Fibrosis Marker) Lysis->Pheno

Parallel experimental workflow for orthogonal validation of SIRT2 function.

Step-by-Step Methodology

Protocol 1: SIRT2 Genetic Knockdown (siRNA)

  • Seeding : Plate target cells (e.g., MRC-5 fibroblasts) at 60-70% confluency in 6-well plates.

    • Causality: Optimal sub-confluency ensures maximum lipid-nanoparticle uptake without contact inhibition altering basal microtubule acetylation states.

  • Transfection : Deliver 25-50 nM of validated SIRT2-targeting siRNA (and a scrambled control) using a liposomal transfection reagent.

  • Incubation : Incubate for a strict minimum of 72 hours.

    • Causality: While mRNA degrades within 24 hours, the SIRT2 protein has a prolonged half-life. A 72-hour window ensures >80% protein depletion, which is mandatory to accurately assess the loss of SIRT2's physical scaffold function.

Protocol 2: Chemical Inhibition with Benzamides

  • Preparation : Reconstitute the benzamide inhibitor (e.g., AGK2 or a Thioether derivative) in anhydrous DMSO to avoid hydrolysis.

  • Treatment : Treat parallel cell cultures with 5-10 µM of the inhibitor for 6 to 24 hours.

    • Causality: Benzamides act rapidly on the catalytic pocket. A short 6-hour window is sufficient to observe acute hyperacetylation of α-tubulin without triggering secondary transcriptional compensations or off-target toxicity.

Protocol 3: Functional Readout (The Self-Validation Step)

  • Lysis : Harvest cells in RIPA buffer supplemented with protease inhibitors and 10 mM Nicotinamide (NAM) .

    • Causality: NAM is a potent pan-sirtuin inhibitor. Cell lysis disrupts subcellular compartmentalization, exposing highly concentrated tubulin directly to SIRT2. Without NAM in the buffer, residual SIRT2 will rapidly deacetylate tubulin in vitro during extraction, generating false negatives for your reversible benzamide inhibitor.

  • Immunoblotting : Probe lysates for Acetyl-α-Tubulin (Lys40), Total α-Tubulin, and SIRT2.

  • Data Interpretation :

    • KD Validation: Must show loss of the SIRT2 band and increased Ac-Tubulin.

    • Inhibitor Validation: Must show an intact SIRT2 band but increased Ac-Tubulin.

Expert Insights: Resolving the "Inhibitor-KD Mismatch"

If your parallel workflow yields diverging phenotypic results (e.g., the benzamide blocks a fibrotic marker, but the KD does not), do not immediately discard the target. This mismatch is a highly informative biological readout.

Benzamides induce specific conformational changes in the SIRT2 active site. This can lead to substrate-selective inhibition, where the deacetylation of one target (like Arf6) is blocked, but the enzyme's interaction with other targets remains intact. Conversely, a total genetic KD forces the collapse of multi-protein complexes where SIRT2 acts as a structural bridge. By mapping where the chemical and genetic phenotypes diverge, you can definitively isolate SIRT2's enzymatic duties from its structural roles in your specific disease model.

References

1.[4] 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) . PubMed / National Institutes of Health. URL:[Link] 2.[3] Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors . ACS Medicinal Chemistry Letters. URL:[Link] 3.[1] Sirt2 inhibition improves gut epithelial barrier integrity and protects mice from colitis . PNAS / PubMed Central. URL:[Link] 4.[2] Inhibition of Sirt2 Alleviates Fibroblasts Activation and Pulmonary Fibrosis via Smad2/3 Pathway . Frontiers in Pharmacology. URL:[Link]

Sources

Safety Operating Guide

3-{[(4-Fluorophenyl)methyl]amino}benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

3-{[(4-Fluorophenyl)methyl]amino}benzamide (CAS: 1042534-72-4) is a halogenated organic amine.[1][2] Due to the presence of the carbon-fluorine (C-F) bond and potential pharmacological activity, it must not be disposed of via sanitary sewer systems or standard trash.[1]

Core Disposal Directive:

  • Classification: Halogenated Organic Waste.[1][3]

  • Primary Method: High-Temperature Incineration (with flue gas scrubbing).[1]

  • Immediate Action: Segregate from non-halogenated solvents and strong oxidizers.[1] Label clearly as "Halogenated Organic Waste."[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the chemical identity and associated hazards to ensure compatibility with waste streams.[1][4]

Parameter Technical Specification
Chemical Name 3-{[(4-Fluorophenyl)methyl]amino}benzamide
CAS Number 1042534-72-4
Molecular Formula C₁₄H₁₃FN₂O
Molecular Weight 244.27 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol; Low solubility in water
GHS Hazards Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Waste Category Halogenated Organic (Contains Fluorine)

Scientific Rationale for Classification: The presence of the fluorine atom necessitates specific thermal treatment.[1] Standard incineration of fluorinated compounds releases hydrogen fluoride (HF), a highly corrosive gas. Therefore, this waste must be routed to facilities equipped with caustic scrubbers to neutralize HF emissions [1, 2].[1][4]

Waste Characterization & Segregation Strategy

Proper segregation is the single most critical step in laboratory safety.[1] Mixing this compound with incompatible waste streams can lead to dangerous reactions or regulatory fines.[1]

Decision Matrix: Waste Stream Selection
  • Stream A: Solid Waste (Pure Compound) [1]

    • Container: High-density polyethylene (HDPE) wide-mouth jar.[1]

    • Labeling: "Hazardous Waste - Solid - Halogenated Organic."[1]

  • Stream B: Liquid Waste (Mother Liquors/HPLC Effluent) [1]

    • Container: HDPE or Glass safety can (avoid metal if acidic).[1]

    • Labeling: "Hazardous Waste - Liquid - Halogenated Solvent."[1]

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the solute (the benzamide) renders the entire mixture "Halogenated" for disposal purposes.[1][4]

  • Stream C: Contaminated Debris (Gloves, Weigh Boats) [1][4]

    • Container: Clear heavy-duty plastic bag or solid waste drum.[1]

    • Labeling: "Hazardous Waste - Debris - Contaminated with Halogenated Organics."[1]

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for processing waste containing 3-{[(4-Fluorophenyl)methyl]amino}benzamide.

DisposalWorkflow Start Waste Generation: 3-{[(4-Fluorophenyl)methyl]amino}benzamide CheckState Determine Physical State Start->CheckState SolidPath Solid / Powder CheckState->SolidPath LiquidPath Liquid / Solution CheckState->LiquidPath DebrisPath Contaminated Debris (Gloves, Paper, Glass) CheckState->DebrisPath SolidContainer Container: HDPE Wide-Mouth Jar Label: 'Halogenated Organic Solid' SolidPath->SolidContainer LiquidContainer Container: Safety Carboy Label: 'Halogenated Solvent Waste' LiquidPath->LiquidContainer DebrisContainer Container: Double-Bagged / Drum Label: 'Solid Hazardous Waste' DebrisPath->DebrisContainer CompatibilityCheck Compatibility Check: No Oxidizers or Strong Acids SolidContainer->CompatibilityCheck LiquidContainer->CompatibilityCheck DebrisContainer->CompatibilityCheck FinalDisposal Final Disposal: High-Temp Incineration (w/ HF Scrubbing) CompatibilityCheck->FinalDisposal Transfer to EHS

Figure 1: Decision tree for segregating and packaging fluorinated benzamide waste streams.

Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Objective: Safely package unused or expired solid chemical.

  • PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a fume hood to prevent inhalation of dust.[1]

  • Container Selection: Select a clean, dry screw-top container (HDPE preferred).

  • Transfer: Carefully transfer the solid into the container. Do not overfill (leave 10% headspace).[1]

  • Labeling:

    • Write the full chemical name: "3-{[(4-Fluorophenyl)methyl]amino}benzamide."

    • Check the box for "Toxic" or "Irritant."[1]

    • CRITICAL: Explicitly mark "Contains Fluorine" or "Halogenated" to alert the disposal facility.[1]

  • Secondary Containment: Place the sealed container into a secondary bin until pickup.

Protocol B: Disposal of Liquid Waste (Solutions)

Objective: Dispose of reaction mixtures or HPLC waste containing the target compound.

  • Solvent Compatibility: Ensure the solvent (e.g., DMSO, Methanol) is compatible with the waste container material.[1]

  • Segregation:

    • Do NOT mix with acidic waste streams (risk of hydrolysis or unwanted exotherms).[1]

    • Do NOT mix with metal-bearing waste unless unavoidable.[1]

  • Accumulation: Pour into the "Halogenated Solvent" carboy.

    • Why? Even if the solvent is non-halogenated (like methanol), the dissolved fluorinated compound requires the mixture to be treated as halogenated waste [3].[1]

  • Record Keeping: Log the volume and concentration added to the waste log sheet immediately.

Protocol C: Spill Cleanup Procedure

Objective: Manage accidental release in the laboratory.

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • Protect: Don appropriate PPE (N95 or respirator if dust is significant).[1]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion.[1] Scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or a universal absorbent pad.[1]

  • Decontaminate: Clean the surface with a soap and water solution.[1] The compound is organic; water alone may not fully solubilize residues, so a detergent is necessary.[1][4]

  • Disposal: Treat all cleanup materials as "Contaminated Debris" (Stream C).[1]

Regulatory & Compliance Framework

  • EPA (USA): While not explicitly listed as a P- or U-listed waste, this compound falls under the "Cradle-to-Grave" responsibility of RCRA.[1] It must be characterized as hazardous based on its toxicity/irritant properties and chemical structure (halogenated) [4].[1]

  • Destruction Efficiency: Incinerators must achieve a Destruction and Removal Efficiency (DRE) of 99.99% for principal organic hazardous constituents (POHCs) [5].[1]

  • Local EHS: Always consult your institution's Environmental Health & Safety (EHS) officer.[1] Many institutions have stricter "No Drain Disposal" policies for all fluorinated organics regardless of toxicity levels.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2025).[1] RCRA Orientation Manual: Managing Hazardous Waste. Retrieved March 1, 2026, from [Link][1][4]

  • Electronic Code of Federal Regulations (eCFR). (2025). 40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds. Retrieved March 1, 2026, from [Link][1][4]

Sources

A Senior Application Scientist's Guide to Handling 3-{[(4-Fluorophenyl)methyl]amino}benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-{[(4-Fluorophenyl)methyl]amino}benzamide (CAS No. 1042534-72-4). The content is designed to offer immediate, procedural guidance to ensure safe laboratory operations. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to foster a culture of safety and precision.

Hazard Assessment: Understanding the Compound

While a comprehensive toxicological profile for 3-{[(4-Fluorophenyl)methyl]amino}benzamide is not extensively documented in publicly available literature, a rigorous hazard assessment can be conducted by examining its structural motifs: a benzamide group and a fluorophenyl moiety.

  • Benzamide Core: Benzamide and its derivatives can exhibit hazards including skin and eye irritation.[1][2] Some related compounds are considered harmful if swallowed or inhaled.[3]

  • Fluorinated Aromatic Group: The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, suggests high thermal stability.[4] While this contributes to the molecule's desired properties, it also means that specialized disposal methods are required, as improper incineration can lead to the formation of hazardous byproducts.[4][5]

  • Published Safety Data: Available safety information for 3-{[(4-Fluorophenyl)methyl]amino}benzamide indicates it causes skin and serious eye irritation (H315, H319).[6] The GHS07 pictogram, signifying an irritant, is associated with this compound.[6]

Based on this analysis, the primary routes of exposure are inhalation of dust, skin contact, and eye contact. All handling procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial. The following table outlines the minimum required equipment, with explanations grounded in the compound's known and inferred hazards.

Body Part Recommended PPE Specifications and Rationale
Respiratory NIOSH-approved N95 (or higher) respiratorTo protect against the inhalation of fine dust particles, especially when handling the solid powder outside of a certified chemical fume hood.[1] In cases of poor ventilation or potential for aerosolization, a respirator with organic vapor cartridges may be necessary.[3]
Hands Chemical-resistant nitrile gloves (double-gloved)To prevent skin contact, which can cause irritation.[2][6] Nitrile gloves offer good resistance to a range of chemicals.[1] Double-gloving provides an additional barrier and a safe method for removing the outer, potentially contaminated layer.
Eyes / Face ANSI Z87.1-compliant safety goggles and face shieldChemical splash goggles are mandatory to prevent contact with the eyes, a known irritant.[3] A face shield should be worn over goggles during procedures with a higher risk of splashes or dust generation.[7]
Body Standard laboratory coatTo protect skin and personal clothing from contamination.[1]
Feet Closed-toe shoesTo protect feet from spills and falling objects.[8]

Operational Plan for Handling

All manipulation of 3-{[(4-Fluorophenyl)methyl]amino}benzamide should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Verify that a chemical spill kit, an eyewash station, and a safety shower are readily accessible and operational.[9]

    • Confirm all required PPE is available and in good condition.

  • Donning PPE:

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Don the N95 respirator, performing a seal check to ensure a proper fit.

    • Put on safety goggles.

    • Wash and dry hands thoroughly before donning the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[1]

  • Weighing and Transfer:

    • Handle the compound as a solid, taking care to avoid generating dust.[3][10]

    • Use a microbalance or an analytical balance with a draft shield inside the fume hood for weighing.

    • Use a spatula or other appropriate tool to carefully transfer the chemical.

    • Keep containers of the chemical closed when not in use.[1]

Workflow for Safe Handling

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling in Fume Hood cluster_doffing Doffing PPE prep1 Verify Fume Hood Operation prep2 Check Safety Equipment (Spill Kit, Eyewash) prep1->prep2 prep3 Gather & Inspect PPE prep2->prep3 ppe1 Don Lab Coat prep3->ppe1 ppe2 Don Respirator & Goggles ppe1->ppe2 ppe3 Don Double Nitrile Gloves ppe2->ppe3 handle1 Weigh Compound Carefully ppe3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Keep Container Sealed handle2->handle3 doff1 Remove Outer Gloves handle3->doff1 doff2 Remove Lab Coat doff1->doff2 doff3 Remove Inner Gloves doff2->doff3 doff4 Wash Hands Thoroughly doff3->doff4

Caption: Workflow for handling 3-{[(4-Fluorophenyl)methyl]amino}benzamide.

Emergency Procedures: Spill Response

Prompt and correct action during a spill is critical to preventing exposure.

  • Minor Spill (Contained within the fume hood):

    • Alert others in the immediate vicinity.

    • Use absorbent pads from a chemical spill kit to contain and clean up the spill.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.[8]

  • Major Spill (Outside of the fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety office immediately.

    • Restrict access to the area.

    • Follow institutional emergency procedures for hazardous chemical spills.[8]

Spill Response Decision Tree

G cluster_minor Minor Spill Procedure cluster_major Major Spill Procedure start Spill Occurs q1 Is the spill contained within the fume hood? start->q1 minor1 Alert Colleagues q1->minor1  Yes major1 Evacuate Immediate Area q1->major1  No minor2 Use Spill Kit to Absorb minor1->minor2 minor3 Place Waste in Hazardous Bag minor2->minor3 minor4 Decontaminate Surface minor3->minor4 major2 Alert Supervisor & Safety Office major1->major2 major3 Restrict Access major2->major3 major4 Follow Institutional Protocol major3->major4

Caption: Decision-making workflow for spill response.

Disposal Plan: Managing Fluorinated Waste

All waste materials contaminated with 3-{[(4-Fluorophenyl)methyl]amino}benzamide must be treated as hazardous waste. The high stability of the C-F bond means that specialized disposal is required.[4]

Waste Type Disposal Procedure
Solid Chemical Waste Collect excess solid compound and any grossly contaminated items (e.g., weigh paper) in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
Liquid Chemical Waste Collect any solutions containing the compound in a labeled hazardous liquid waste container. Do not pour down the drain.[7]
Contaminated Labware Rinse non-disposable glassware with an appropriate solvent (e.g., acetone or ethanol) in the fume hood. Collect the rinse solvent as hazardous liquid waste. The cleaned labware can then be washed via standard procedures.[8]
Contaminated PPE Place all disposable PPE (gloves, disposable lab coats, respirator filters) in a sealed bag and dispose of it as solid hazardous waste.[8]

Disposal Rationale: Fluorinated organic compounds require high-temperature incineration for complete destruction.[4][11] Incomplete combustion can form smaller, potentially hazardous per- and polyfluoroalkyl substances (PFAS).[4][5] Therefore, all waste must be segregated and disposed of through a certified hazardous waste management provider that can ensure proper thermal treatment.[12]

By adhering to these rigorous safety, handling, and disposal protocols, you can effectively mitigate the risks associated with 3-{[(4-Fluorophenyl)methyl]amino}benzamide, ensuring both personal safety and environmental responsibility.

References

  • Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide. Benchchem.
  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA).
  • MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE. Oxford Lab Fine Chem.
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Clim
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • Benzamide - Material Safety D
  • 4-Aminobenzamide - Safety D
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
  • 3-Amino-4-methylbenzamide - Safety D
  • Highly fluorinated chemicals can enter the environment via our household waste. Umeå University.
  • 4-Aminobenzamide - Safety D
  • 3-Amino-N-methylbenzamide - Safety D
  • 3-{[(4-fluorophenyl)methyl]amino}benzamide. Sigma-Aldrich.
  • 3-{[(4-fluorophenyl)
  • Comprehensive Safety Protocol for Handling (3-aminophenyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.